4-chloro-N-(2-hydroxyphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZYJYQGLGAWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390528 | |
| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31913-75-4 | |
| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-chloro-N-(2-hydroxyphenyl)benzamide
Introduction: A Molecule of Interest
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Within this class, 4-chloro-N-(2-hydroxyphenyl)benzamide emerges as a compound of significant interest due to its structural analogy to known bioactive molecules, including salicylanilides and other N-phenylbenzamides. This technical guide provides an in-depth exploration of the potential biological activities of 4-chloro-N-(2-hydroxyphenyl)benzamide, drawing upon established knowledge of related compounds to propose testable hypotheses and detailed experimental frameworks for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic avenues.
The unique arrangement of a chlorinated benzoyl ring linked to a 2-hydroxyphenylamine moiety suggests a predisposition for diverse biological interactions. The chlorine atom at the 4-position can influence the compound's electronic properties and lipophilicity, potentially enhancing membrane permeability and target engagement. The 2-hydroxyphenyl group, a key feature of salicylanilides, is known to be crucial for various biological effects, including antimicrobial and anticancer activities.
I. Potential Antimicrobial Activity: A New Generation of Antibiotics?
The rise of antimicrobial resistance necessitates the urgent development of novel antibiotics. N-phenylbenzamides and salicylanilides have demonstrated promising antibacterial and antifungal properties, making 4-chloro-N-(2-hydroxyphenyl)benzamide a compelling candidate for investigation in this therapeutic area.[1][2]
A. Proposed Mechanism of Antimicrobial Action
Drawing parallels with halogenated salicylanilides, a primary proposed mechanism of action for 4-chloro-N-(2-hydroxyphenyl)benzamide is the disruption of the proton motive force (PMF) across bacterial cell membranes.[3][4] This dissipation of the electrochemical gradient would uncouple the electron transport chain, leading to a decrease in ATP synthesis and ultimately, cell death.[3][4] Additionally, some salicylanilide analogues are known to inhibit transglycosylases, enzymes crucial for the biosynthesis of the bacterial cell wall, particularly in Gram-positive bacteria like Staphylococcus aureus.[5]
B. Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
To empirically determine the antimicrobial potential of 4-chloro-N-(2-hydroxyphenyl)benzamide, a standardized broth microdilution assay is recommended.
1. Preparation of Materials:
- 4-chloro-N-(2-hydroxyphenyl)benzamide stock solution (e.g., 10 mg/mL in DMSO).
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
- Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028).
- 96-well microtiter plates.
- Positive control antibiotics (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi).
- Negative control (broth with DMSO).
2. Inoculum Preparation:
- Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard.
- Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
- Perform serial two-fold dilutions of the test compound in the microtiter plate, ranging from a high concentration (e.g., 256 µg/mL) to a low concentration (e.g., 0.5 µg/mL).
- Add the prepared inoculum to each well.
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
5. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
- Subculture aliquots from the wells showing no visible growth onto substance-free agar plates.
- Incubate the plates and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[5]
II. Potential Anticancer Activity: Targeting Malignant Cells
The structural similarity of 4-chloro-N-(2-hydroxyphenyl)benzamide to salicylanilides, such as niclosamide, which is being repurposed for oncology, suggests a strong potential for anticancer activity.[6] The proposed mechanisms are multifaceted, involving the modulation of key signaling pathways that are often dysregulated in cancer.[6]
A. Proposed Mechanisms of Anticancer Action
Several signaling pathways are likely targets for 4-chloro-N-(2-hydroxyphenyl)benzamide in cancer cells:
-
NF-κB Signaling Pathway: Benzamides have been shown to inhibit the transcription factor NF-κB, a master regulator of inflammation, cell survival, and proliferation.[7] Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and sensitize cancer cells to apoptosis.
-
MAPK Signaling Pathway: Novel 4-chloro-N-phenyl benzamide derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK).[8] The p38 MAPK pathway is involved in cellular stress responses and can contribute to cancer cell survival and metastasis.
-
Induction of Apoptosis: By modulating pathways like NF-κB and MAPK, and potentially through other mechanisms like the uncoupling of oxidative phosphorylation in mitochondria, 4-chloro-N-(2-hydroxyphenyl)benzamide may induce apoptosis in cancer cells.[9][10]
B. Experimental Protocol: In Vitro Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and proliferation.
1. Cell Culture:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[9]
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
- Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of 4-chloro-N-(2-hydroxyphenyl)benzamide (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
- Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
3. MTT Staining and Measurement:
- Add MTT solution to each well and incubate for 3-4 hours.
- Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
III. Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Benzamides have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.[7]
A. Proposed Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of 4-chloro-N-(2-hydroxyphenyl)benzamide are likely mediated by the inhibition of the NF-κB pathway.[7] This would lead to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and interleukins, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of the inflammatory response.[11][12]
B. Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used model to study inflammation in vitro.
1. Cell Culture and Treatment:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
- Seed cells in 24-well plates and allow them to adhere.
- Pre-treat the cells with various concentrations of 4-chloro-N-(2-hydroxyphenyl)benzamide for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours.
2. Measurement of Nitric Oxide (NO) Production:
- Collect the cell culture supernatant.
- Measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent.
- Quantify the nitrite concentration using a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines:
- Measure the levels of TNF-α, IL-6, and other cytokines in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis:
- Lyse the cells and collect the protein extracts.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK pathway proteins.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
IV. Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 4-chloro-N-(2-hydroxyphenyl)benzamide are not yet available, we can infer potential key structural features from related compounds.
| Structural Feature | Potential Contribution to Biological Activity |
| 4-chloro substitution | May enhance lipophilicity, improving cell membrane penetration. Can also influence electronic properties of the benzoyl ring, affecting target binding. |
| N-(2-hydroxyphenyl) group | The hydroxyl group is often crucial for activity in salicylanilides, potentially acting as a protonophore to disrupt membrane potential or as a hydrogen bond donor/acceptor in target binding sites. |
| Amide linker | Provides structural rigidity and can participate in hydrogen bonding with biological targets. The presence of two amide bonds in some related structures has been linked to bactericidal activity.[5] |
V. Synthesis
The synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide can be readily achieved through standard amidation reactions. A common and efficient method is the reaction of 4-chlorobenzoyl chloride with 2-aminophenol in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[13]
Conclusion and Future Directions
4-chloro-N-(2-hydroxyphenyl)benzamide is a molecule with considerable, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of structurally related benzamides and salicylanilides, there is a strong scientific rationale to investigate its antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols detailed in this guide provide a comprehensive framework for such an investigation. Future research should focus on validating these potential activities through rigorous in vitro and in vivo studies, elucidating the precise mechanisms of action, and exploring the structure-activity relationships to optimize its therapeutic profile. The findings from these studies could pave the way for the development of novel drugs for a range of diseases.
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PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Chloro-N-phenylbenzamide. Retrieved from [Link]
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MDPI. (n.d.). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. Retrieved from [Link]
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PubMed. (n.d.). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]
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PubMed. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Retrieved from [Link]
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Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
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PubMed. (2023, January 15). Salicylanilides and Their Anticancer Properties. Retrieved from [Link]
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ResearchGate. (2025, August 10). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]
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PubMed. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
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MDPI. (2023, February). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]
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MDPI. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]
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ResearchGate. (2022, March 4). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Hydroxyphenyl Benzamide Derivatives
Introduction: The Significance of the Hydroxyphenyl Benzamide Scaffold
The hydroxyphenyl benzamide moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of a rigid aromatic backbone, a hydrogen-bond donating and accepting amide linkage, and a reactive phenolic hydroxyl group bestows upon it a remarkable versatility. This structural motif is found at the core of numerous biologically active compounds, exhibiting a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The ability to readily modify the substitution patterns on both aromatic rings allows for the fine-tuning of physicochemical and pharmacological properties, making the synthesis of its derivatives a key focus for researchers in drug discovery and development.
This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing hydroxyphenyl benzamide derivatives. We will delve into the mechanistic underpinnings of each method, offer field-proven experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Strategic Approaches to Amide Bond Formation: From Classical to Contemporary
The cornerstone of synthesizing hydroxyphenyl benzamide derivatives is the formation of the amide bond. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups within the molecule.
The Classical Approach: Acyl Chloride-Mediated Amidation
This long-standing and robust method involves the activation of a benzoic acid derivative to its more reactive acyl chloride, followed by nucleophilic attack by an aminophenol.
Causality Behind the Experimental Choices: The conversion of the carboxylic acid to an acyl chloride is crucial as the hydroxyl group of a carboxylic acid is a poor leaving group. The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic amine. The use of a base, such as pyridine or a tertiary amine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]
Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)benzamide [5][6]
-
Activation of Benzoic Acid: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzoic acid (1.0 eq) in thionyl chloride (2.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Reaction Monitoring: Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: After completion, carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, toluene can be added and co-evaporated.
-
Amidation: Dissolve the resulting crude benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve 4-aminophenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq) in the same solvent.
-
Reaction Execution: Cool the amine solution to 0 °C in an ice bath and add the benzoyl chloride solution dropwise with vigorous stirring.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Self-Validating System: The success of this protocol can be validated at each stage. The formation of the acyl chloride is evident from the gas evolution and the change in the physical state of the reaction mixture. The final product's identity and purity can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.
Modern Amide Coupling Reactions
To circumvent the often harsh conditions of acyl chloride formation, a plethora of coupling reagents have been developed for the direct formation of amide bonds from carboxylic acids and amines.[7] These reagents activate the carboxylic acid in situ to form a highly reactive intermediate.
Expertise in Reagent Selection:
-
Carbodiimides (e.g., DCC, EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[8] Dicyclohexylcarbodiimide (DCC) forms a urea byproduct that is largely insoluble in common organic solvents and can be removed by filtration.
-
Additives (e.g., HOBt, HOAt): The use of additives like 1-hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize racemization when using chiral carboxylic acids. HOBt intercepts the initial active intermediate to form a more stable active ester, which then reacts with the amine.
Experimental Protocol: EDC/HOBt Mediated Synthesis of a Hydroxyphenyl Benzamide Derivative [8]
-
Reaction Setup: To a solution of a substituted benzoic acid (1.0 eq) and a substituted aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM) at room temperature, add HOBt (1.2 eq).
-
Coupling Reagent Addition: Stir the mixture for 10-15 minutes, then add EDC (1.2 eq).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours at room temperature.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Transition Metal-Catalyzed Cross-Coupling Reactions
For the synthesis of N-aryl benzamides where the amide bond is already present in one of the starting materials, cross-coupling reactions provide a powerful alternative to the direct amidation of anilines.
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine (or amide) and an aryl halide.[9][10] While historically requiring harsh conditions, modern ligand-assisted protocols have significantly expanded its scope and applicability.[11]
Authoritative Grounding: The reaction typically involves a Cu(I) catalyst, a ligand (often a diamine or phenanthroline), and a base. The ligand accelerates the reaction by stabilizing the copper center and facilitating the reductive elimination step.[12]
Experimental Protocol: Ligand-Assisted Ullmann N-Arylation of a Benzamide [9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 eq), the benzamide (1.2 eq), CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a high-boiling point aprotic solvent such as DMF, DMSO, or dioxane.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-150 °C for 12-48 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst. The filtrate is then washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines and their derivatives.[13][14] It offers a highly versatile and functional group tolerant method for C-N bond formation.[15]
Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (or amide) and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16][17] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Catalyst Preformation/Generation: In an inert atmosphere, combine a palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Reactant Addition: Add the aryl halide (1.0 eq) and the amine or amide (1.1-1.5 eq).
-
Reaction Conditions: Heat the mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and quench with water or saturated aqueous NH₄Cl. Extract the aqueous layer, combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
Data Summary and Comparison of Methods
| Method | Key Reagents | Temperature | Advantages | Disadvantages |
| Acyl Chloride | Thionyl chloride, base | RT to Reflux | High yielding, robust, inexpensive | Harsh reagents, functional group intolerance |
| EDC/HOBt Coupling | EDC, HOBt | Room Temperature | Mild conditions, high functional group tolerance | Higher cost of reagents, byproduct removal |
| Ullmann Condensation | Cu(I) salt, ligand, base | High (100-150 °C) | Good for N-arylation of amides | High temperatures, potential for side reactions |
| Buchwald-Hartwig | Pd catalyst, phosphine ligand, strong base | Moderate (80-110 °C) | Excellent scope and functional group tolerance | Costly catalysts and ligands, requires inert atmosphere |
Conclusion and Future Outlook
The synthesis of hydroxyphenyl benzamide derivatives is a well-established field with a diverse array of reliable synthetic methodologies. The classical acyl chloride approach remains a workhorse for large-scale synthesis where cost is a primary concern. For more delicate substrates and in the context of medicinal chemistry, modern amide coupling reagents and transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer unparalleled precision and versatility. As the demand for novel and complex hydroxyphenyl benzamide derivatives continues to grow, further advancements in catalytic systems that operate under even milder conditions with broader substrate scopes are anticipated, further empowering researchers in their quest for new therapeutics and advanced materials.
References
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- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041.
- Abbasi, M. A., Rehman, A., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.
- Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024). Molecules, 29(12), 2897.
- Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide (3–1), N-(3-hydroxyphenyl) 3-hydroxybenzamide (3–2) and N-(3-hydroxyphenyl) 3-methoxybenzamide (3–3). (n.d.). ResearchGate.
- A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (n.d.). Benchchem.
- Reaction scheme detailing the amide coupling resulting in N-(3-hydroxyphenyl)-3-methoxybenzamide. (n.d.). ResearchGate.
- Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. (2014). Pakistan Journal of Chemistry.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). Tetrahedron Letters, 55(43), 5959-5962.
- Direct Synthesis of 2-(4-Hydroxyphenoxy)
- Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
- Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 3638-3657.
- Jiang, L., et al. (2025). Novel Synthetic Route and Telescoped Process of N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction and Self-Catalyzed Ullmann-Type Hydroxylation. Organic Process Research & Development.
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3591.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
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- Buchwald–Hartwig amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
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- Buchwald-Hartwig Amin
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Spectroscopic Blueprint of 4-chloro-N-(2-hydroxyphenyl)benzamide: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Molecular Architecture
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 4-chloro-N-(2-hydroxyphenyl)benzamide, a molecule of interest for its potential bioactive properties, demands a thorough understanding of its three-dimensional structure and electronic landscape.[1] This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-N-(2-hydroxyphenyl)benzamide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available, this guide synthesizes data from closely related analogues and fundamental spectroscopic principles to present a robust, predictive blueprint of its spectral characteristics. This approach offers researchers a reliable framework for the identification, purity assessment, and structural elucidation of this compound and its derivatives.
The strategic placement of a chloro-substituent on the benzoyl ring and a hydroxyl group on the aniline ring introduces unique electronic and steric features. These, in turn, manifest as distinct signatures in various spectroscopic analyses. Understanding these signatures is not merely an academic exercise; it is a critical step in correlating the molecular structure with its biological activity and metabolic fate. This guide is structured to provide not just the data, but also the underlying scientific rationale for the observed and predicted spectral behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy serves as the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For 4-chloro-N-(2-hydroxyphenyl)benzamide, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4-chloro-N-(2-hydroxyphenyl)benzamide is anticipated to exhibit a series of signals corresponding to the aromatic protons, the amide proton (N-H), and the hydroxyl proton (O-H). The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group, and the electron-donating effect of the hydroxyl group.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Amide (N-H) | 8.5 - 9.5 | Singlet (broad) | - |
| Hydroxyl (O-H) | 9.0 - 10.0 | Singlet (broad) | - |
| Aromatic (H) | 6.8 - 8.0 | Multiplets | 7.0 - 9.0 |
Methodology for ¹H NMR Data Acquisition:
A robust protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not interfere with the aromatic or amide/hydroxyl proton signals.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be diagnostic for the carbonyl carbon, the carbons attached to the chlorine and oxygen atoms, and the other aromatic carbons.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| C-Cl | 135 - 140 |
| C-O | 150 - 155 |
| Aromatic (C-H & C-C) | 115 - 140 |
Methodology for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz). Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Diagram: Logical Workflow for NMR Analysis
Sources
Methodological & Application
A Detailed Protocol for the Synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide via Schotten-Baumann Acylation
An Application Note for the Synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide
Introduction
4-chloro-N-(2-hydroxyphenyl)benzamide is a substituted benzamide that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated benzoyl group linked to an aminophenol, makes it a versatile precursor for the development of more complex molecules, including heterocyclic compounds like benzoxazepines, which are explored for various biological activities.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, tailored for researchers in organic chemistry and drug development.
The selected synthetic strategy is the Schotten-Baumann reaction , a robust and widely-used method for acylating amines.[3][4] This reaction involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 2-aminophenol under biphasic, alkaline conditions. The presence of an aqueous base is critical, as it serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby preventing the protonation of the nucleophilic amine and driving the reaction equilibrium towards the formation of the desired amide product.[5][6] This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and reproducible synthesis.
Reaction Principle and Mechanism
The core of this synthesis is the nucleophilic attack by the amino group of 2-aminophenol on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating a chloride ion.
Overall Reaction Scheme:
The base (e.g., NaOH) in the aqueous phase immediately neutralizes the HCl, forming NaCl and H₂O, which prevents the amine from being deactivated through salt formation.[5]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 2-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 | Harmful, Irritant, Mutagenic |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 122-01-0 | Corrosive, Lachrymator |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Irritant, Carcinogen |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | None |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | None |
Required Equipment
-
250 mL two-neck round-bottom flask
-
100 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
250 mL separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Glassware for recrystallization (Erlenmeyer flasks, beaker)
-
Standard laboratory glassware (graduated cylinders, beakers)
-
pH paper or pH meter
-
Analytical balance
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide.
Detailed Synthesis Protocol
Safety First: This procedure must be performed in a well-ventilated fume hood. 4-Chlorobenzoyl chloride is corrosive and a lachrymator (causes tears). 2-aminophenol and sodium hydroxide are hazardous.[7] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Part 1: Reaction Setup and Execution
-
Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.18 g (20.0 mmol, 1.0 eq) of 2-aminophenol and 1.20 g (30.0 mmol, 1.5 eq) of sodium hydroxide in 50 mL of deionized water. Stir until all solids have dissolved and transfer the solution to a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Causality Note: The excess base ensures that all generated HCl is neutralized and maintains an alkaline environment to keep the amine deprotonated and nucleophilic.
-
-
Prepare the Organic Phase: In a separate 100 mL beaker, dissolve 3.50 g (20.0 mmol, 1.0 eq) of 4-chlorobenzoyl chloride in 40 mL of dichloromethane (DCM). Transfer this solution to a 100 mL dropping funnel.
-
Causality Note: Using a non-polar, aprotic solvent like DCM is ideal as it dissolves the acyl chloride and the final product while being immiscible with the aqueous base solution, creating the necessary two-phase system.[3]
-
-
Initiate the Reaction: Cool the flask containing the 2-aminophenol solution to 0-5°C using an ice-water bath. Begin vigorous stirring to ensure efficient mixing between the two phases.
-
Slow Addition: Add the 4-chlorobenzoyl chloride solution from the dropping funnel to the reaction flask dropwise over a period of 20-30 minutes. A white precipitate of the product will likely begin to form at the interface of the two layers.
-
Causality Note: Slow, controlled addition is crucial to manage the exothermic nature of the acylation reaction. Adding the acyl chloride too quickly can lead to a rapid temperature increase, promoting unwanted side reactions such as the hydrolysis of the acyl chloride.[8]
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitoring (Optional): The reaction progress can be monitored by TLC using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). Spot the starting amine and the reaction mixture (organic layer). The reaction is complete upon the disappearance of the 2-aminophenol spot.
Part 2: Product Work-up and Isolation
-
Phase Separation: Transfer the entire reaction mixture to a 250 mL separatory funnel. Allow the layers to fully separate. Drain the lower organic (DCM) layer into a clean 250 mL Erlenmeyer flask.
-
Extraction: Extract the remaining aqueous layer once more with 20 mL of DCM to recover any residual product. Combine this extract with the initial organic layer.
-
Washing: Wash the combined organic layers sequentially with:
-
50 mL of 1 M HCl (to remove any unreacted 2-aminophenol and excess NaOH).
-
50 mL of deionized water.
-
50 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
Causality Note: The acidic wash protonates the basic amine, making it soluble in the aqueous layer for easy removal. The subsequent water and brine washes remove residual acid and salts.[1][9]
-
-
Drying: Dry the washed organic layer over anhydrous sodium sulfate for 15-20 minutes with occasional swirling. Filter the drying agent using a funnel with a cotton plug or fluted filter paper to collect the clear organic solution.[1]
-
Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator. This will yield the crude 4-chloro-N-(2-hydroxyphenyl)benzamide as a solid.
Part 3: Purification and Characterization
-
Recrystallization: The most common method for purification is recrystallization.[10] Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol/water (1:1) mixture.[8]
-
Drying: Dry the purified product in a vacuum oven at 50-60°C or air-dry overnight to obtain the final product as a white or off-white crystalline solid.
-
Characterization: Determine the yield and characterize the final product by:
-
Melting Point: Compare with literature values.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.[11]
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 198234, 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. Retrieved from [Link].
- Google Patents (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o391. Retrieved from [Link].
-
ResearchGate (2012). (PDF) 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Retrieved from [Link].
- Google Patents (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 587567, 2-Chloro-N-(4-hydroxyphenyl)benzamide. Retrieved from [Link].
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Organic Syntheses (n.d.). o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure. Retrieved from [Link].
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Wikipedia (2023). Schotten–Baumann reaction. Retrieved from [Link].
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ResearchGate (2010). (PDF) N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link].
-
Grokipedia (n.d.). Schotten–Baumann reaction. Retrieved from [Link].
-
Preprints.org (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link].
-
Journal of Applicable Chemistry (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link].
- Google Patents (2013). CN103214420B - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
- Google Patents (2016). CN105622439A - Production method of 4-chloro-2-aminophenol.
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BYJU'S (2019). Schotten Baumann Reaction. Retrieved from [Link].
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Organic Syntheses (n.d.). Benzimidazole. Organic Syntheses Procedure. Retrieved from [Link].
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PrepChem.com (2023). Synthesis of 4-chlorobenzoyl chloride. Retrieved from [Link].
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Fisher Scientific (n.d.). Amide Synthesis. Retrieved from [Link].
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Quick Company (2021). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link].
-
SATHEE CUET (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link].
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Application Note: Laboratory-Scale Preparation of 4-chloro-N-(2-hydroxyphenyl)benzamide
Abstract: This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide. The synthesis is achieved through the acylation of 2-aminophenol with 4-chlorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This guide details the reaction mechanism, step-by-step experimental procedures, purification via recrystallization, and thorough characterization of the final product. It is intended for researchers, scientists, and professionals in chemical synthesis and drug development, offering insights into the causality of experimental choices to ensure reproducibility and high purity.
Introduction and Scientific Context
4-chloro-N-(2-hydroxyphenyl)benzamide is a member of the N-aryl benzamide class of compounds. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and functional materials. The amide bond provides structural rigidity, while the phenolic hydroxyl and chloro substituents offer sites for further functionalization and hydrogen bonding interactions, making it a valuable intermediate for the synthesis of more complex molecular architectures, including pharmaceuticals and heterocyclic compounds.
The protocol herein describes a robust and efficient synthesis based on the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides under basic conditions.[1][2] The causality behind this choice is its high efficiency and the operational simplicity of using a biphasic or homogeneous basic medium to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3][4]
Reaction Scheme and Mechanism
The synthesis proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Pyridine is employed not only as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst that can form a highly reactive acylpyridinium intermediate, accelerating the reaction.[3][5]
Overall Reaction:
Figure 1. Synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide from 2-aminophenol and 4-chlorobenzoyl chloride.
Reaction Mechanism:
The mechanism involves the nucleophilic attack of the amine on the acyl chloride, followed by the elimination of a chloride ion and deprotonation by the base to yield the final amide product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Aminophenol | 95-55-6 | 109.13 | 2.18 g | 20.0 | 1.0 |
| 4-Chlorobenzoyl chloride | 122-01-0 | 175.01 | 3.85 g (2.7 mL) | 22.0 | 1.1 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 4.8 mL | 59.5 | ~3.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |
| 1 M Hydrochloric Acid | 7647-01-0 | 36.46 | ~50 mL | - | - |
| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | - | - |
| Brine (Sat. NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | - |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | - | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | - |
Equipment
-
250 mL and 100 mL Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization (Erlenmeyer flasks)
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp
Experimental Protocols
Detailed Synthesis Workflow
Step-by-Step Methodology
Reaction Setup and Execution:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (2.18 g, 20.0 mmol).
-
Add 80 mL of dichloromethane (DCM) to the flask and stir until the solid dissolves.
-
Add anhydrous pyridine (4.8 mL, 59.5 mmol) to the solution.
-
Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.
-
In a separate beaker, dissolve 4-chlorobenzoyl chloride (3.85 g, 22.0 mmol) in 20 mL of DCM.
-
Transfer the 4-chlorobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred 2-aminophenol solution over approximately 30 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The product should have a lower Rf value than the starting 4-chlorobenzoyl chloride.
Work-up and Isolation:
-
After the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess pyridine).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (to remove residual water).
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g).
-
Filter the drying agent using a gravity funnel and collect the filtrate.
-
Remove the solvent (DCM) from the filtrate using a rotary evaporator to yield the crude solid product.
Purification by Recrystallization: [6][7]
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol (start with ~20-30 mL) while heating on a hot plate, until the solid just dissolves.[6]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
Characterization and Expected Results
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically 80-90%.
-
Melting Point: Literature values for similar compounds suggest a melting point in the range of 170-190 °C. The exact value should be determined experimentally.
-
Molecular Formula: C₁₃H₁₀ClNO₂
-
Molecular Weight: 247.68 g/mol [8]
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~10.0-10.2 ppm (s, 1H): Phenolic -OH proton.
-
δ ~9.8-10.0 ppm (s, 1H): Amide N-H proton.
-
δ ~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.
-
δ ~7.5-7.7 ppm (d, 2H): Aromatic protons ortho to the chlorine atom.
-
δ ~6.8-7.4 ppm (m, 4H): Protons of the 2-hydroxyphenyl ring.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~165-167 ppm: Amide carbonyl (C=O).
-
δ ~150-152 ppm: Carbon bearing the -OH group.
-
δ ~115-140 ppm: Aromatic carbons.
-
-
IR (KBr, cm⁻¹):
-
Mass Spectrometry (EI):
-
m/z (%): 247 (M⁺), 249 ([M+2]⁺, ~33% of M⁺ due to ³⁷Cl isotope), 139 (base peak, [ClC₆H₄CO]⁺), 111 ([ClC₆H₄]⁺).[8]
-
Safety and Hazard Management
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Chlorobenzoyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.[11][12][13] Reacts with moisture, so it should be handled under anhydrous conditions.
-
2-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects.[14][15] Avoid inhalation of dust and contact with skin and eyes.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care to minimize exposure.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
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PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Retrieved from [Link]
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ResearchGate. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Chloro-N-(2-methoxyphenyl)benzamide. PubMed Central. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Chlorobenzoyl chloride. Retrieved from [Link]
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Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]
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MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]
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Application Note: Unveiling Molecular Architecture - A Guide to FT-IR Analysis for Functional Group Identification in Benzamides
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fourier Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of benzamides. We delve into the theoretical underpinnings of FT-IR and provide detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. By focusing on the causality behind experimental choices, this guide equips the user with the expertise to confidently identify the key functional groups that define the benzamide scaffold, a prevalent motif in pharmaceuticals.
Introduction: The Vibrational Fingerprint of Benzamides
Benzamides represent a critical class of compounds in medicinal chemistry and materials science. Their biological activity and physical properties are intrinsically linked to the arrangement of their constituent functional groups. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative analytical technique to elucidate this molecular architecture.[1] The fundamental principle of FT-IR lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized and depend on the bond strength, the mass of the bonded atoms, and the overall molecular structure. Consequently, an FT-IR spectrum provides a unique "vibrational fingerprint" of the molecule, allowing for the identification of its functional groups.[2]
The mid-infrared region, typically spanning 4000 to 400 cm⁻¹, is of primary interest for the analysis of organic molecules like benzamides.[3] This region can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-600 cm⁻¹).[2][3] The former contains characteristic absorption bands for specific functional groups, while the latter exhibits a complex pattern of absorptions that is unique to the molecule as a whole.[2]
The Benzamide Moiety: Key Vibrational Signatures
The benzamide structure is characterized by an amide functional group directly attached to a benzene ring. This arrangement gives rise to several distinct and identifiable absorption bands in the FT-IR spectrum. Understanding these characteristic peaks is paramount for accurate spectral interpretation.
The Amide Group: A Symphony of Vibrations
The amide functional group (-CONH-) is a composite of several key vibrations:
-
N-H Stretching: The presence and nature of the N-H bond are readily identified in the 3500-3100 cm⁻¹ region.[4]
-
Primary Amides (-CONH₂): Exhibit two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds, typically around 3350 cm⁻¹ and 3180 cm⁻¹.[5][6][7]
-
Secondary Amides (-CONHR): Show a single N-H stretching band, usually in the range of 3300-3100 cm⁻¹.[5][6][7] The broadness of these bands is often indicative of hydrogen bonding.[2]
-
-
C=O Stretching (Amide I Band): The carbonyl (C=O) stretch is one of the most intense and characteristic absorptions in the FT-IR spectrum of benzamides, appearing in the range of 1680-1630 cm⁻¹.[4][7] This absorption is often referred to as the Amide I band.[8] Its position is influenced by factors such as conjugation with the aromatic ring and hydrogen bonding.[9]
-
N-H Bending and C-N Stretching (Amide II and III Bands):
-
Amide II Band: This band, appearing around 1640-1550 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[8] It is a characteristic feature of primary and secondary amides.
-
Amide III Band: Found in the 1400-1200 cm⁻¹ region, this band is a complex mix of C-N stretching and N-H bending vibrations.[8]
-
The Benzene Ring: Aromatic Characteristics
The presence of the benzene ring is confirmed by several characteristic absorptions:
-
Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of C-H bonds on the aromatic ring.[4][10]
-
Aromatic C=C Stretching: One or more sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[4]
-
Out-of-Plane C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern on the benzene ring.
Experimental Protocol: From Sample to Spectrum
Achieving high-quality, reproducible FT-IR spectra requires careful attention to sample preparation and instrument parameters. For routine analysis of benzamides, Attenuated Total Reflectance (ATR) is often the preferred sampling technique due to its simplicity and minimal sample preparation requirements.[1][11][12]
Instrumentation and Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis.
-
Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal. Diamond is highly recommended for its robustness and chemical inertness.[1]
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹ is generally sufficient for qualitative analysis.[13]
-
Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.[13]
-
Background: A background spectrum of the clean ATR crystal must be collected prior to sample analysis.
Protocol for Solid Benzamide Samples using ATR-FTIR
This protocol is designed for the analysis of solid benzamide powders, a common form for pharmaceutical active ingredients and intermediates.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-moistened (e.g., isopropanol or ethanol) lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: Record a background spectrum. This accounts for any ambient atmospheric (e.g., CO₂, H₂O) and instrumental contributions.
-
Sample Application: Place a small amount of the solid benzamide sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.[11]
-
Data Collection: Acquire the sample spectrum.
-
Data Processing: The resulting spectrum should be displayed in absorbance or % transmittance mode. If necessary, perform a baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
Data Interpretation Workflow
A systematic approach is crucial for accurate spectral interpretation.
Caption: A logical workflow for the systematic interpretation of a benzamide FT-IR spectrum.
Data Presentation: Characteristic Absorption Bands
The following table summarizes the key FT-IR absorption bands for the functional groups present in benzamides.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
| Amide (N-H) | N-H Stretch (Primary) | ~3350 and ~3180 | Medium, Sharp | Two distinct bands for asymmetric and symmetric stretching.[5][6] |
| N-H Stretch (Secondary) | 3300 - 3100 | Medium, Sharp | A single band.[5][6] | |
| N-H Bend (Amide II) | 1640 - 1550 | Strong | Coupled with C-N stretch.[8] | |
| Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp | Position influenced by conjugation and hydrogen bonding.[4][7] |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Appears just to the left of aliphatic C-H stretches.[4][10] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp | Often multiple bands.[4] | |
| Aromatic C-H Bend | 900 - 675 | Strong | Out-of-plane bending; position indicates substitution pattern. | |
| Amide (C-N) | C-N Stretch (Amide III) | 1400 - 1200 | Medium | Coupled with N-H bend.[8] |
Trustworthiness and Self-Validation
To ensure the reliability of the FT-IR analysis, the following self-validating steps should be incorporated into the workflow:
-
System Suitability: Before analysis, verify the instrument's performance by running a polystyrene standard and confirming that the peak positions are within the accepted tolerance.
-
Reference Matching: Whenever possible, compare the obtained spectrum with a reference spectrum of a known, pure standard of the benzamide . The National Institute of Standards and Technology (NIST) provides a reference spectrum for benzamide.[14]
-
Consistency Checks: For multiple samples of the same material, the spectra should be highly reproducible. Any significant variations may indicate sample inhomogeneity or contamination.
Molecular Vibrations of Key Functional Groups
The primary vibrational modes of the amide and aromatic groups in a benzamide molecule are visualized below.
Caption: Key molecular vibrations in a benzamide molecule giving rise to characteristic FT-IR absorptions.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of benzamides. By understanding the characteristic absorption frequencies of the amide and aromatic functional groups and by employing a systematic approach to sample analysis and data interpretation, researchers can rapidly and reliably confirm the chemical identity and key structural features of these important compounds. The protocols and data presented in this application note provide a solid foundation for the successful application of FT-IR in both research and industrial settings, particularly within the realm of drug development and quality control.
References
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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Li, M., & Wang, J. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8937–8944. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
-
Polyzou, A., et al. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1718. [Link]
-
ResearchGate. (n.d.). FT–IR benzamide. [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Ofner, J., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 98, 237-245. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide. NIST Chemistry WebBook. [Link]
-
Cortes, S. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]
-
Lacerda, V., et al. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Journal of Chemical Education, 98(5), 1699–1707. [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. [Link]
-
College of Pharmacy, Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]
-
Apex Instrument. (n.d.). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry [Video]. YouTube. [Link]
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The Versatile Intermediate: A Guide to the Applications of 4-Chloro-N-(2-hydroxyphenyl)benzamide in Synthetic Chemistry
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount. Among these, 4-chloro-N-(2-hydroxyphenyl)benzamide emerges as a pivotal building block, primarily recognized for its role as a direct precursor to the medicinally significant benzoxazole scaffold. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this intermediate, complete with detailed protocols, mechanistic insights, and a foundation in authoritative scientific literature.
Introduction: Unveiling the Potential of a Key Benzamide
4-Chloro-N-(2-hydroxyphenyl)benzamide is a substituted benzamide derivative characterized by a 4-chlorobenzoyl group attached to the nitrogen of a 2-aminophenol moiety. This specific arrangement of functional groups—an amide linkage, a hydroxyl group, and an amino group precursor ortho to each other on a benzene ring—renders it an ideal substrate for intramolecular cyclization reactions. The presence of the chloro-substituent on the benzoyl ring also offers a site for further functionalization, thereby expanding its synthetic utility.
While its primary application lies in the synthesis of 2-(4-chlorophenyl)benzoxazole and related heterocyclic systems, the inherent reactivity of its constituent parts allows for its exploration in the development of a diverse array of chemical entities with potential biological activities, including antimicrobial and anti-inflammatory agents.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClNO₂ | PubChem CID: 587567[1] |
| Molecular Weight | 247.68 g/mol | PubChem CID: 587567[1] |
| IUPAC Name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |
| CAS Number | 35607-02-4 | PubChem CID: 587567[1] |
Synthesis of the Intermediate: A Foundational Protocol
The synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide is typically achieved through the acylation of 2-aminophenol with 4-chlorobenzoyl chloride. The following protocol is adapted from established procedures for the synthesis of analogous benzamides.[2]
Protocol 1: Synthesis of 4-Chloro-N-(2-hydroxyphenyl)benzamide
Reaction Scheme:
A schematic for the synthesis of the target intermediate.
Materials:
-
2-Aminophenol
-
4-Chlorobenzoyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.1 eq) dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure 4-chloro-N-(2-hydroxyphenyl)benzamide.
Expert Insights: The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Performing the initial addition at 0 °C helps to control the exothermic nature of the acylation reaction.
Key Application: Synthesis of 2-(4-Chlorophenyl)benzoxazole
The most prominent application of 4-chloro-N-(2-hydroxyphenyl)benzamide is its use as a precursor for the synthesis of 2-(4-chlorophenyl)benzoxazole, a member of the benzoxazole class of heterocyclic compounds which are of significant interest in medicinal chemistry due to their diverse biological activities.
The Cyclodehydration Reaction: Mechanism and Rationale
The conversion of N-(2-hydroxyphenyl)amides to benzoxazoles proceeds via an intramolecular cyclodehydration reaction. This transformation is typically catalyzed by acid, which protonates the amide carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent dehydration leads to the formation of the stable, aromatic benzoxazole ring system.
Mechanism of acid-catalyzed cyclodehydration.
Protocol 2: Synthesis of 2-(4-Chlorophenyl)benzoxazole
Materials:
-
4-Chloro-N-(2-hydroxyphenyl)benzamide
-
Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA)
-
High-boiling point solvent (e.g., xylene or toluene, if using PTSA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, place 4-chloro-N-(2-hydroxyphenyl)benzamide (1.0 eq).
-
Acid-Catalyzed Cyclization (Method A: PPA): Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the amide) to the flask. Heat the mixture at 150-180 °C for 2-4 hours, with stirring.
-
Acid-Catalyzed Cyclization (Method B: PTSA): Alternatively, suspend the amide in a high-boiling solvent like xylene and add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1-0.2 eq). Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of NaHCO₃. Extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude 2-(4-chlorophenyl)benzoxazole by column chromatography on silica gel or by recrystallization.
Comparative Reaction Conditions for Benzoxazole Synthesis:
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | Neat | 150-180 | 2-4 | High | General Method |
| p-Toluenesulfonic acid (PTSA) | Xylene/Toluene | Reflux | 4-8 | Good to High | General Method |
Broader Synthetic Utility and Future Directions
While the synthesis of benzoxazoles is a major application, the reactivity of 4-chloro-N-(2-hydroxyphenyl)benzamide can be harnessed for other transformations.
-
Precursor for Benzoxazepines: Related N-(2-hydroxyphenyl)benzamides have been utilized as precursors for the synthesis of benzoxazepines, a class of seven-membered heterocyclic compounds with reported anti-tumor and anti-inflammatory activities.[3][4] This suggests a potential application for 4-chloro-N-(2-hydroxyphenyl)benzamide in the synthesis of novel benzoxazepine derivatives.
-
Scaffold for Biologically Active Molecules: The core structure of 4-chloro-N-(2-hydroxyphenyl)benzamide can be a starting point for the synthesis of compounds with potential antimicrobial properties.[5][6] The amide and phenol functionalities can be further modified to generate a library of compounds for biological screening.
-
Intermediate in Pharmaceutical Synthesis: A structurally similar compound, 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, is a key intermediate in the synthesis of the lipid-lowering agent bezafibrate.[7] This highlights the importance of the 4-chlorobenzamide moiety in pharmaceutical manufacturing.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-chloro-N-(2-hydroxyphenyl)benzamide and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Based on data for a similar compound, 2-chloro-N-(4-hydroxyphenyl)benzamide, it may cause skin and eye irritation, as well as respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Chloro-N-(2-hydroxyphenyl)benzamide stands out as a valuable and versatile synthetic intermediate. Its straightforward synthesis and its efficient conversion to the benzoxazole ring system make it an important tool for medicinal chemists and organic synthesists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with potential therapeutic applications.
References
-
Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. Available at: [Link]
-
Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o391. Available at: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Preprints.org. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Saeed, A., et al. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1934. Available at: [Link]
-
Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. ResearchGate. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025, July 2). National Institutes of Health. Available at: [Link]
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Troubleshooting & Optimization
Identifying common side products in benzamide synthesis.
Technical Support Center: Benzamide Synthesis
Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of benzamide and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your experiments effectively. This document is structured as a dynamic resource, moving from frequently asked questions to in-depth troubleshooting workflows and validated protocols.
Frequently Asked Questions (FAQs): Navigating Common Impurities
This section addresses the most common issues and questions that arise during benzamide synthesis. Understanding the origin of side products is the first step toward preventing their formation.
Q1: What are the principal laboratory methods for synthesizing benzamide?
A1: There are three primary routes favored in laboratory and industrial settings, each with its own set of advantages and potential pitfalls:
-
From Benzoyl Chloride: This is a highly efficient and rapid method involving the reaction of benzoyl chloride with an ammonia source. The reaction is typically exothermic and requires careful temperature control.[][2]
-
From Benzoic Acid: Direct condensation of benzoic acid with ammonia is challenging. Therefore, the carboxylic acid is typically "activated" first. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or by using coupling reagents such as carbodiimides (e.g., DCC, EDC) which facilitate amide bond formation.[3][4]
-
From Benzonitrile: The hydrolysis of benzonitrile, using either acidic or basic conditions, provides a clean route to benzamide. However, forcing conditions can lead to the over-hydrolysis of the benzamide product to benzoic acid.[3][5]
Q2: What are the most common side products I should be aware of during benzamide synthesis?
A2: Byproduct formation is highly dependent on your chosen synthetic route and reaction conditions. The table below summarizes the most frequently encountered impurities.
| Side Product/Impurity | Common Synthetic Route(s) of Origin | Causative Factors |
| Benzoic Acid | Benzoyl Chloride, Benzoic Acid, Benzonitrile | Presence of water leading to hydrolysis of benzoyl chloride or benzamide; incomplete reaction; over-hydrolysis of benzonitrile.[3][6] |
| Ammonium Chloride | Benzoyl Chloride (with ammonia) | Reaction of HCl (a byproduct) with excess ammonia.[3][7] |
| N-Benzoylbenzamide | Benzoyl Chloride | Use of strong base, high temperatures, or incorrect stoichiometry, leading to diacylation of the newly formed benzamide.[3] |
| N-Acylurea Derivatives | Benzoic Acid (with carbodiimide coupling agents) | Rearrangement of the O-acylisourea intermediate.[4] |
| Dicyclohexylurea (DCU) | Benzoic Acid (with DCC coupling agent) | Inherent byproduct of the DCC coupling reaction.[8] |
| Unreacted Starting Materials | All routes | Incomplete reaction due to poor reagent activity, insufficient reaction time, or improper temperature.[3] |
Q3: My primary impurity is benzoic acid when starting from benzoyl chloride. What is the cause and how can it be minimized?
A3: This is the most common issue when using acyl chlorides. The presence of benzoic acid is almost always due to the hydrolysis of your starting material, benzoyl chloride, which is extremely reactive towards water.[4][6] This side reaction consumes your starting material and reduces your yield.
Causality and Prevention:
-
Mechanism of Formation: Benzoyl chloride reacts with any trace of water in your solvent, on your glassware, or in the atmosphere to form benzoic acid and HCl.
-
Preventative Measures:
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[6]
-
Solvent Purity: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or taken from a commercial solvent purification system.
-
Reagent Quality: Use a fresh bottle of benzoyl chloride or distill it immediately before use. Over time, benzoyl chloride can degrade in storage, especially if improperly sealed, leading to pre-existing benzoic acid contamination.[6]
-
Q4: I am observing a significant amount of a diacylated byproduct. Why does this happen?
A4: The formation of N-benzoylbenzamide, a diacylated product, occurs when a molecule of newly formed benzamide acts as a nucleophile and attacks a second molecule of benzoyl chloride.[3]
Causality and Prevention:
-
Mechanism of Formation: Under basic conditions, benzamide can be deprotonated to form a highly nucleophilic conjugate base. This anion can then compete with ammonia for the remaining benzoyl chloride. High temperatures can also promote this side reaction.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the ammonia solution to ensure the benzoyl chloride is consumed rapidly, minimizing its opportunity to react with the product.[6]
-
Temperature Control: The reaction between benzoyl chloride and ammonia is highly exothermic.[2] It is critical to maintain a low temperature (e.g., 0-10 °C) during the addition of benzoyl chloride to control the reaction rate and suppress side reactions.[6]
-
Avoid Strong Bases: Do not use excessively strong, non-nucleophilic bases that can deprotonate the benzamide product. The basicity of ammonia itself is sufficient for the reaction.
-
Q5: When using EDC or DCC as a coupling agent with benzoic acid, I get a significant amount of an insoluble white precipitate. What is it?
A5: If you are using dicyclohexylcarbodiimide (DCC), the white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the coupling reaction.[8] If using a water-soluble carbodiimide like EDC, the corresponding urea byproduct is typically removed during the aqueous workup. Another potential byproduct with carbodiimides is an N-acylurea, which arises from an intramolecular rearrangement of the key O-acylisourea intermediate.[4]
Management Strategy:
-
DCU Removal: DCU is notoriously insoluble in most common organic solvents (like dichloromethane or ethyl acetate). The most effective way to remove it is by simple filtration of the reaction mixture before proceeding with the aqueous workup.[8]
-
Suppressing N-Acylurea Formation: To prevent the rearrangement that forms the N-acylurea byproduct, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended. These additives intercept the reactive O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement but still readily reacts with the amine to form the desired amide.[4]
Troubleshooting and Optimization Workflow
When a benzamide synthesis does not proceed as expected, a logical workflow can help diagnose the issue. The following guide and corresponding diagram outline a systematic approach to troubleshooting.
Caption: A logical workflow for troubleshooting benzamide synthesis.
Step-by-Step Troubleshooting Guide
-
Analyze the Crude Product: Before any purification, analyze your crude reaction mixture using an appropriate technique (TLC, ¹H NMR, or LCMS). This provides the most accurate picture of your reaction's outcome.
-
Assess Yield and Purity:
-
Low Yield with Unreacted Starting Material: This points to an incomplete reaction. Verify the quality and activity of your reagents. Acyl chlorides are moisture-sensitive, and coupling reagents can degrade.[8] Consider increasing the reaction time or gently warming the mixture, but be mindful that higher temperatures can also promote side reactions. Ensure your stoichiometry is correct; a slight excess of the amine can help drive the reaction to completion.[6]
-
Good Conversion but Low Purity: If your starting material is consumed but multiple new products are observed, side reactions are the primary issue. Use your analytical data to identify the impurities, referencing the FAQ table above.
-
-
Implement Corrective Actions Based on Impurity Identity:
-
Benzoic Acid Present: Your reaction conditions were not sufficiently anhydrous. Re-run the experiment ensuring all glassware is oven-dried and an inert atmosphere is used.[6]
-
Diacylation Product (N-Benzoylbenzamide) Observed: The reaction temperature was likely too high, or the stoichiometry was incorrect. Re-run the experiment with cooling (ice bath) and ensure slow, controlled addition of the benzoyl chloride.[3]
-
Urea Byproducts (from DCC/EDC): If using DCC, filter the crude reaction mixture before workup to remove the insoluble DCU.[8] If you suspect N-acylurea formation, add HOBt to your next reaction.[4]
-
-
Optimize Purification: If minor impurities persist, focus on the purification step. Recrystallization from hot water is highly effective for benzamide.[3] For more challenging separations, silica gel column chromatography may be necessary.
Validated Experimental Protocols
The following protocols are provided as a reliable starting point for your synthesis.
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride
This protocol is based on the rapid and exothermic reaction between benzoyl chloride and aqueous ammonia.[2]
Materials:
-
Benzoyl Chloride
-
Concentrated Aqueous Ammonia (~28%)
-
Deionized Water
-
Ice Bath
-
Conical Flask or Beaker
-
Büchner Funnel and Flask for Vacuum Filtration
Procedure:
-
In a 250 mL conical flask, place 20 mL of concentrated aqueous ammonia and cool it in an ice bath.
-
Slowly, and with constant swirling, add 5 mL of benzoyl chloride dropwise to the cold ammonia solution. This step should be performed in a fume hood as the reaction is exothermic and generates fumes.[2]
-
A thick white precipitate of crude benzamide will form immediately. Continue to swirl the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove the ammonium chloride byproduct.[4]
-
Proceed to Protocol 3 for purification by recrystallization.
Protocol 2: Synthesis of Benzamide from Benzoic Acid via EDC/HOBt Coupling
This protocol is ideal for situations where the starting material is benzoic acid and avoids the use of harsh chlorinating agents like SOCl₂.[4]
Materials:
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Apparatus for aqueous workup (separatory funnel)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.2 eq) in anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the base, DIPEA (2.5 eq), to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.[8]
-
Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamide.
-
Proceed to Protocol 3 for purification.
Protocol 3: Purification of Crude Benzamide by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[3]
Materials:
-
Crude Benzamide
-
Deionized Water
-
Erlenmeyer Flasks
-
Hot Plate
-
Büchner Funnel and Flask
Procedure:
-
Transfer the crude benzamide to an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask—just enough to dissolve the solid completely when the water is boiling.[3]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal was added, or if there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of benzamide will decrease, and pure crystals will form.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Collect the pure benzamide crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Dry the crystals thoroughly in a vacuum oven or desiccator.
Mechanistic Pathways: Main vs. Side Reactions
Understanding the reaction mechanisms provides insight into why side products form. The following diagram illustrates the desired reaction pathway for the synthesis from benzoyl chloride, alongside the competing hydrolysis and diacylation side reactions.
Caption: Byproduct formation pathways in benzamide synthesis.
This diagram clearly shows how water and the benzamide product itself can compete with ammonia for the benzoyl chloride starting material, leading to the formation of benzoic acid and N-benzoylbenzamide, respectively.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Syntheses. (2022).
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
- An experimental handbook for pharmaceutical organic chemistry-i. (n.d.).
- A practical handbook for pharmaceutical chemistry. (n.d.).
- Google Patents. (n.d.).
- Scribd. (n.d.).
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
- BenchChem. (2025). How to overcome common problems in Benzamide synthesis?.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
Sources
Optimizing reaction conditions (temperature, solvent) for N-acylation.
Welcome to the technical support center for N-acylation reaction optimization. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges in amide bond formation. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you might encounter during N-acylation experiments, focusing on the critical roles of temperature and solvent.
Q1: My N-acylation reaction has a very low yield. What are the most likely causes related to temperature and solvent?
A1: Low yield is one of the most common issues in N-acylation, and it frequently points back to suboptimal reaction conditions. Let's break down the potential culprits.
-
Insufficient Thermal Energy: Amide bond formation has an activation energy that must be overcome. If the reaction temperature is too low, the rate of reaction may be impractically slow, leading to an incomplete reaction within a standard timeframe. This is particularly true for less nucleophilic amines, such as aromatic amines, which often require more forcing conditions to react efficiently.[1]
-
Thermal Degradation: Conversely, excessive heat can be detrimental. Many organic molecules, including sensitive starting materials, acylating agents (especially anhydrides at high temperatures), or the final amide product, can degrade under prolonged heating. This not only reduces the yield but also complicates purification. For some reactions, an optimal temperature exists, beyond which yields begin to decrease. For example, in a continuous-flow acetylation using acetonitrile, the optimal temperature was found to be 200°C, with higher temperatures leading to lower conversion rates.[2]
-
Poor Solubility: A fundamental prerequisite for a successful solution-phase reaction is that the reactants must be able to interact. If your amine or acylating agent has poor solubility in the chosen solvent, the reaction will be diffusion-controlled and extremely slow, effectively stalling the reaction.[1]
-
Solvent Reactivity: Protic solvents (e.g., alcohols, water) possess nucleophilic hydroxyl groups that can compete with your amine to react with the acylating agent, consuming the reagent and reducing the yield of your desired amide. While some modern, eco-friendly protocols have been developed to work in water, aprotic solvents are generally the standard choice.
Solutions & Optimization Strategy:
-
Monitor the Reaction: Before making any changes, ensure the reaction has genuinely stopped. Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine over time.
-
Systematic Temperature Increase: If the reaction is stalled at room temperature, try gentle heating to 40-50°C. If necessary, you can incrementally increase the temperature to 80°C or higher, depending on the boiling point of your solvent and the stability of your compounds.[3] For some systems, microwave irradiation can provide rapid and efficient heating, significantly shortening reaction times from hours to minutes.[4]
-
Solvent Screening: If solubility is a suspected issue, switch to a more appropriate solvent. For non-polar reactants, consider solvents like dichloromethane (DCM) or tetrahydrofuran (THF). For more polar systems, acetonitrile (MeCN) or even dimethylformamide (DMF) may be necessary to achieve full dissolution.
-
Ensure Anhydrous Conditions: Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture.[1][5] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.
Q2: I'm observing multiple spots on my TLC plate, indicating side products. How can temperature and solvent choice minimize them?
A2: The formation of side products is a direct challenge to reaction selectivity. Temperature and solvent are key levers to pull to enhance the formation of your desired product over undesired pathways.
-
Primary Side Reaction - Diacylation: A common side product is the diacylated amine, which can form if the initially formed amide is deprotonated and reacts with a second molecule of the acylating agent. This is more prevalent with primary amines and is often exacerbated by high temperatures or a large excess of the acylating agent.[1]
-
Temperature and Selectivity: Reaction rates are temperature-dependent. Often, the activation energy for the desired reaction is lower than that of side reactions. By running the reaction at a lower temperature (e.g., 0°C or even room temperature), you can favor the kinetic product and minimize the formation of thermodynamic or degradation-related byproducts.[6]
-
Solvent Influence: The solvent can mediate the reactivity of all species in the reaction. In some cases, a non-polar solvent may poorly solvate ionic intermediates, potentially slowing side reactions. Conversely, a highly polar solvent might accelerate undesired pathways. There is no universal rule, and the optimal choice is substrate-dependent.
Solutions & Optimization Strategy:
-
Control Stoichiometry: Strictly limit the amount of the acylating agent to 1.0-1.2 equivalents to minimize the chance of diacylation.[1]
-
Reduce the Temperature: Start the reaction at 0°C by cooling the solution of the amine in an ice bath before slowly adding the acylating agent. Allow the reaction to slowly warm to room temperature and monitor by TLC. Many N-acylations proceed cleanly and efficiently under these milder conditions.[7]
-
Choice of Base: When using an acyl chloride, a base is required to neutralize the HCl byproduct.[1][8][9] A bulky, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often preferred over pyridine, which can sometimes act as a nucleophilic catalyst and promote side reactions.[7]
Q3: My reaction seems to have stalled before completion. How can I use temperature or a change in solvent to drive it forward?
A3: A stalled reaction indicates that the conditions are no longer productive. This can be due to deactivation of the starting material, consumption of a key reagent, or an activation barrier that hasn't been overcome.
-
Amine Protonation: When using an acyl chloride, the reaction generates one equivalent of HCl.[8][10] This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[1] This is the most common cause of stalling in these reactions.
-
Insufficient Energy: As discussed in Q1, the reaction may simply be too slow at the current temperature. Increasing the thermal energy can push the equilibrium towards the products.
-
Reagent Degradation: The acylating agent may have hydrolyzed due to trace moisture, or it may be degrading under the reaction conditions.
Solutions & Optimization Strategy:
-
Ensure Sufficient Base: If using an acyl chloride, make sure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, DIPEA) is present to act as an acid scavenger. If the reaction has stalled, a careful addition of more base might restart it.[1]
-
Apply Heat: If the issue is kinetic, increasing the temperature is the most direct solution. Refluxing in a solvent like THF (b.p. 66°C) or acetonitrile (b.p. 82°C) is a common strategy. In some cases, higher temperatures (80-120°C) may be required.[3]
-
Consider a Catalyst: For particularly sluggish reactions, the addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically increase the reaction rate, even at room temperature.[1] DMAP functions by forming a highly reactive N-acylpyridinium intermediate.
-
Change to a Higher-Boiling Solvent: To safely reach higher temperatures, you may need to switch to a solvent with a higher boiling point, such as toluene (b.p. 111°C) or DMF (b.p. 153°C).
Q4: What is the rationale for choosing a specific solvent for my N-acylation? Are there general rules?
A4: Solvent selection is critical and should be a deliberate choice based on several factors. While there are no absolute rules, the following guidelines provide a strong starting point.
-
Solubility is Paramount: The solvent must dissolve the amine, the acylating agent, and any base or additives to ensure a homogeneous reaction mixture. This is the first and most important criterion.[1]
-
Aprotic Solvents are Preferred: Aprotic solvents (those without acidic protons) are the standard choice because they are non-nucleophilic and will not compete with the amine reactant. Common choices, from less polar to more polar, include:
-
Dichloromethane (DCM): Excellent for reactions at or below room temperature. Its low boiling point (40°C) makes for easy removal.
-
Tetrahydrofuran (THF): A versatile solvent, stable to many reagents, and suitable for a moderate temperature range.
-
Acetonitrile (MeCN): A polar aprotic solvent that is particularly effective in many reactions, including those that may involve ionic intermediates.[7]
-
Dimethylformamide (DMF): A highly polar solvent with a high boiling point, often used to dissolve recalcitrant substrates and drive slow reactions at high temperatures.
-
-
"Green" and Unconventional Solvents: While aprotic organic solvents are common, research has shown that N-acylation can be highly efficient under other conditions.
-
Water: Despite its protic nature, catalyst-free N-acylations have been successfully performed in water, particularly in heterogeneous mixtures where the reaction is driven by diffusion.[4]
-
Solvent-Free (Neat): If both the amine and acylating agent are liquids, running the reaction neat (without any solvent) can be a highly efficient, rapid, and environmentally friendly option.[11][5]
-
Data Presentation & Protocols
Table 1: Solvent Selection Guide for N-Acylation
| Solvent | Type | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Aprotic, Non-polar | 40 | Excellent for low-temp reactions; easy to remove. |
| Tetrahydrofuran (THF) | Aprotic, Ethereal | 66 | Good general-purpose solvent; must be anhydrous. |
| Acetonitrile (MeCN) | Aprotic, Polar | 82 | Good for a wide range of substrates; uniquely advantageous for some reactions.[7] |
| Ethyl Acetate (EtOAc) | Aprotic, Polar | 77 | Can also serve as an acyl source in some catalytic reactions.[3] |
| Dimethylformamide (DMF) | Aprotic, Polar | 153 | High boiling point for difficult reactions; can be hard to remove. |
| Water (H₂O) | Protic, Polar | 100 | Used in specific "green" protocols; generally avoided due to side reactions. |
| None (Neat) | Solvent-Free | N/A | Highly efficient for liquid reagents; reduces waste.[11][5] |
Table 2: Temperature Optimization Strategy
| Amine Reactivity | Acylating Agent | Starting Temperature | Optimization Range | Notes |
| High (Aliphatic Amine) | Acyl Chloride | 0 °C | 0 °C to RT | Reaction is often very fast; cooling prevents side reactions. |
| High (Aliphatic Amine) | Anhydride | Room Temperature | RT to 60 °C | Generally less reactive than acyl chlorides; may require gentle heat. |
| Low (Aromatic Amine) | Acyl Chloride | Room Temperature | RT to 80 °C | Less nucleophilic amine requires more energy. |
| Low (Aromatic Amine) | Anhydride | 50 °C | 50 °C to 120 °C | Often requires significant heat and/or a catalyst.[3] |
Experimental Protocols
Protocol: General Procedure for Small-Scale N-Acylation Optimization
This protocol provides a framework for testing and optimizing reaction conditions.
-
Setup: To a clean, dry vial equipped with a magnetic stir bar, add the amine (1.0 eq).
-
Dissolution: Add the chosen anhydrous solvent (e.g., DCM, THF, or MeCN) to dissolve the amine completely.
-
Inert Atmosphere: If using moisture-sensitive reagents, flush the vial with an inert gas like nitrogen or argon.
-
Base Addition (for Acyl Chlorides): If using an acyl chloride, add the base (e.g., Triethylamine, 1.1 eq).
-
Temperature Control: Cool the mixture to the desired starting temperature (e.g., place in an ice-water bath for 0°C).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the consumption of the starting amine by TLC every 30-60 minutes.
-
Optimization: If no reaction is observed after 2 hours, allow the mixture to warm to room temperature. If the reaction is still slow or stalled, consider gentle heating (e.g., to 40°C) or the addition of a catalyst like DMAP (0.05 eq).
-
Workup: Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃), extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure to obtain the crude product for purification.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield N-Acylation
Caption: A logical workflow for troubleshooting low-yield N-acylation reactions.
Diagram 2: Interplay of Core Reaction Parameters
Caption: The interconnected relationship between key parameters in N-acylation.
References
-
Katritzky, A. R., Singh, S. K., He, H.-Y., & Cundy, D. J. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
-
C.S, P., & K, S. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Applicable Chemistry, 5(2), 346-353. [Link]
-
Downey, A. M., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Tüchsen, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. [Link]
-
Save My Exams. (2025). Acylation (AQA A Level Chemistry): Revision Note. [Link]
-
Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 2020-2023. [Link]
-
Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]
-
ResearchGate. (n.d.). The effect of temperature on selectivity of acetylation. [Link]
-
LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. [Link]
-
LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Navigating the Purification of Substituted Benzamides
Welcome to the Technical Support Center dedicated to overcoming the multifaceted challenges in the purification of substituted benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common, and often frustrating, hurdles in isolating these valuable compounds. Here, we move beyond generic protocols to provide in-depth, experience-driven insights into why purification strategies succeed or fail, empowering you to troubleshoot effectively and optimize your workflow.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the purification of substituted benzamides.
Q1: What are the most common impurities I should expect in my crude substituted benzamide?
A1: The impurity profile of your crude product is highly dependent on your synthetic route. However, common culprits include unreacted starting materials such as the parent benzoic acid or amine, coupling reagents and their byproducts (e.g., dicyclohexylurea if using DCC), and side-products like diacylated amines if an excess of the acylating agent was used.[1][2][3] Hydrolysis of the benzamide product back to the corresponding benzoic acid can also occur, especially during aqueous workups under harsh pH conditions.[4][5][6][7][8]
Q2: My substituted benzamide is "oiling out" during crystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common problem, especially for low-melting point solids or when significant impurities are present.[9][10] This occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. To address this, you can try several strategies:
-
Re-dissolve and add more solvent: The solution might be too supersaturated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool more slowly.[9][11]
-
Slow down the cooling process: Rapid cooling often encourages oiling out. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratching and Seeding: Scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.[10] Adding a seed crystal of the pure compound, if available, is also highly effective.[9]
-
Switch to a two-solvent system: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A slight addition of the "good" solvent to clarify the solution, followed by slow cooling, can promote crystallization.[12][13]
Q3: How do I choose the right solvent system for flash chromatography of my substituted benzamide?
A3: The ideal solvent system for flash chromatography will provide a good separation between your desired compound and its impurities on a Thin Layer Chromatography (TLC) plate, with the Rf of your product typically between 0.2 and 0.4. For most benzamides, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[14] The polarity can be fine-tuned by adjusting the ratio of the two solvents. For more polar benzamides, a system of dichloromethane and methanol may be more effective.[14]
Q4: My substituted benzamide seems to be degrading during purification. What are the likely causes and how can I mitigate this?
A4: Benzamides can be susceptible to hydrolysis under either acidic or basic conditions, especially with heating.[4][5][6][7][8] If you suspect your compound is sensitive, it is crucial to avoid harsh pH conditions during aqueous workups. Use of milder bases like sodium bicarbonate instead of sodium hydroxide, or dilute acids, is recommended. If your compound is particularly labile, a non-aqueous workup followed by direct purification via chromatography may be necessary.
In-Depth Troubleshooting Guides
Crystallization Challenges
Crystallization is often the most efficient method for purifying solid substituted benzamides. However, success is highly dependent on understanding the interplay between the solute, solvent, and impurities.
Causality: A low yield from crystallization can stem from several factors: using too much solvent, the product having significant solubility in the cold solvent, or premature crystallization trapping impurities.
Troubleshooting Workflow:
Caption: Troubleshooting low recovery in crystallization.
Detailed Protocols:
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude benzamide and a few drops of a potential solvent. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude benzamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If your solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Two-Solvent Recrystallization [12][13][15]
-
Solvent Pair Selection: Choose a "soluble solvent" that dissolves your benzamide readily at room temperature, and an "insoluble solvent" in which it is poorly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble solvent".
-
Induce Cloudiness: While the solution is still hot, add the "insoluble solvent" dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.
-
Crystallization and Isolation: Allow the solution to cool slowly, and isolate the resulting crystals as described for the single-solvent recrystallization.
Column Chromatography Hurdles
Flash column chromatography is a powerful tool for separating complex mixtures of substituted benzamides.[14][16]
Causality: Isomeric impurities or byproducts with very similar polarity to the desired benzamide can be challenging to separate. This requires careful optimization of the stationary and mobile phases.
Troubleshooting Workflow:
Sources
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- 16. Evaluation of an amide-based stationary phase for supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing over-acylation byproducts in amide coupling reactions.
Welcome to the technical support center for amide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amide bond formation processes, with a specific focus on minimizing over-acylation byproducts. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to help you navigate the complexities of amide synthesis.
Troubleshooting Guide & FAQs: Minimizing Over-acylation
Over-acylation, the undesired formation of di- or multi-acylated products, is a common challenge, particularly when working with substrates containing multiple nucleophilic sites, such as diamines. This guide provides answers to frequently encountered issues and offers practical solutions.
Q1: I am trying to perform a mono-acylation on a symmetric diamine, but I'm consistently observing a significant amount of the di-acylated byproduct. What is the primary cause of this?
A1: The formation of a di-acylated byproduct when targeting mono-acylation of a symmetric diamine is often a result of the high reactivity of the mono-acylated intermediate. Once the first amino group is acylated, the second amino group remains a potent nucleophile, ready to react with another equivalent of the activated carboxylic acid. The key factors influencing this are:
-
Reaction Kinetics: The rate of the second acylation can be comparable to or even faster than the first, especially if there is a localized high concentration of the acylating agent.
-
Stoichiometry and Addition Rate: Adding the acylating agent too quickly can create localized excesses, promoting di-acylation before the mono-acylated product can be dispersed throughout the reaction mixture.
-
Basicity of the Mono-acylated Intermediate: The remaining free amine in the mono-acylated product is often basic enough to be readily acylated under standard coupling conditions.
A common strategy to circumvent this is to use a large excess of the diamine to statistically favor mono-acylation, though this is not always practical or cost-effective. Another approach involves the use of a temporary, traceless protecting group like CO2 to modulate the reactivity of the diamine.[1]
Q2: How does the choice of coupling reagent impact the formation of over-acylation byproducts?
A2: The choice of coupling reagent is critical as it dictates the reactivity of the activated carboxylic acid species.[2]
-
Highly Reactive Intermediates: Reagents that generate highly reactive intermediates, such as acyl chlorides or O-acylisourea intermediates from carbodiimides (e.g., DCC, EDC), can increase the likelihood of over-acylation due to their fast reaction rates.[3][4] These intermediates may not offer sufficient selectivity between the primary and the mono-acylated amine.
-
Uronium/Aminium and Phosphonium Reagents: Reagents like HATU, HBTU (uronium/aminium), and PyBOP (phosphonium) are generally very efficient and fast, which can sometimes lead to over-acylation if reaction conditions are not carefully controlled. However, they also offer the advantage of in situ activation, which can be modulated. A key side reaction with uronium/aminium reagents is the formation of a guanidinium by-product if the amine reacts with the coupling reagent itself, highlighting the importance of the order of addition.
-
Slower, More Controlled Activation: In some cases, generating a less reactive activated species, such as an active ester (e.g., with HOBt or HOAt), can provide better control and selectivity for mono-acylation.[3] Additives like HOBt can also help suppress side reactions like racemization.[5]
The following diagram illustrates the general mechanism of amide bond formation, highlighting the role of the coupling reagent in activating the carboxylic acid.
Q3: What role does the base play in over-acylation, and how can I choose the right one?
A3: The base is crucial for deprotonating the amine nucleophile and neutralizing any acidic byproducts generated during the reaction. However, its nature and stoichiometry can significantly influence the extent of over-acylation.
-
Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred. They are less likely to compete with the substrate amine in reacting with the activated carboxylic acid.
-
Base Stoichiometry: Using an excessive amount of base can increase the concentration of the free, deprotonated amine, potentially accelerating the rate of the second acylation. It is often recommended to use the minimum amount of base required to drive the reaction to completion. For aminium/uronium reagents, typically 2 equivalents of base are used, while phosphonium reagents may require slightly more.[3]
-
pKa of the Amine: The basicity of the amine itself is a factor. If the mono-acylated product is still a strong base, it will be readily deprotonated and available for the second acylation.
Q4: Can I control over-acylation by adjusting the reaction conditions?
A4: Yes, modifying the reaction conditions is a powerful strategy to improve selectivity for mono-acylation.
| Parameter | Recommendation for Minimizing Over-acylation | Rationale |
| Temperature | Lower the reaction temperature (e.g., 0 °C to -20 °C). | Reduces the overall reaction rate, allowing for better kinetic differentiation between the first and second acylation steps. |
| Concentration | Use more dilute conditions. | Decreases the frequency of molecular collisions, which can disproportionately slow down the second acylation, especially if it is kinetically less favorable. |
| Order of Addition | Add the activated carboxylic acid or acylating agent slowly and portion-wise to the solution of the diamine. | Maintains a low concentration of the acylating agent, favoring reaction with the more abundant starting diamine over the mono-acylated intermediate. Pre-activating the carboxylic acid for a short period before adding the amine can also be beneficial.[6] |
| Stoichiometry | Use a slight excess of the diamine if possible. | Statistically increases the probability of the acylating agent reacting with the starting diamine rather than the mono-acylated product. |
Q5: Are there any specific protocols for the selective mono-acylation of symmetric diamines?
A5: Yes, several specialized protocols have been developed. One effective method involves the in-situ formation of a carbamate to temporarily protect one of the amino groups.
Protocol: Controlled Mono-acylation using CO2 as a Traceless Protecting Group
This protocol leverages the reversible reaction of CO2 with one of the amino groups in a diamine to form a carbamate, effectively protecting it and allowing for selective acylation of the other amine.[1]
Materials:
-
Symmetric diamine
-
Acyl chloride
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Dry CO2 gas source
-
Tertiary amine base (e.g., triethylamine)
Procedure:
-
Dissolve the symmetric diamine (1.0 eq.) and triethylamine (1.1 eq.) in the anhydrous solvent under an inert atmosphere (N2 or Ar).
-
Bubble dry CO2 gas through the solution for 15-30 minutes at room temperature. This forms the mono-carbamate in situ.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of the acyl chloride (1.0 eq.) in the same solvent dropwise over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC or LC-MS until the starting acyl chloride is consumed.
-
Upon completion, the reaction can be worked up by aqueous extraction to remove the triethylammonium chloride salt and the carbamate, which will decompose back to the free amine.
The following diagram illustrates the decision-making process for troubleshooting over-acylation.
References
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Friedel-Crafts Acylation with Amides. PMC - NIH. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development - ACS Publications. [Link]
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Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC - NIH. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
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(PDF) Efficient Monoacylation of Symmetrical Secondary Alkanediamines and Synthesis of Unsymmetrical Diacylated Alkanediamines. A new L-Proline-based Organocatalyst. ResearchGate. [Link]
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Peptide Coupling Reagents, More than a Letter Soup. [Link]
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Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
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Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing). [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
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Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. [Link]
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21.7: Chemistry of Amides. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF. ResearchGate. [Link]
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Validation & Comparative
A Senior Scientist's Guide to Validating the Antimicrobial Efficacy of Novel Benzamide Derivatives
Introduction: The Imperative for Novel Antimicrobials
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine modern medicine.[1][2] Pathogens are increasingly evolving mechanisms to evade the effects of current antibiotics, creating an urgent need for the discovery and development of new chemical entities with novel mechanisms of action.[3] Among the promising scaffolds being investigated, benzamide derivatives have emerged as a noteworthy class, with studies demonstrating their potential against a range of bacterial pathogens, including drug-resistant strains.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and compare the antimicrobial efficacy of newly synthesized benzamides. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. Our objective is to equip you with the expertise to not only measure efficacy but also to build a compelling, data-driven case for your lead candidates.
Section 1: Foundational Assays for Efficacy Determination
The initial evaluation of any potential antimicrobial agent hinges on quantifying its activity against a panel of relevant microorganisms. This is achieved through standardized antimicrobial susceptibility testing (AST), with the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays serving as the cornerstones of this process.[7]
The Primacy of the Minimum Inhibitory Concentration (MIC)
The MIC is the single most important parameter in early-stage antimicrobial discovery. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro after a specified incubation period.[7][8][9][10] Determining the MIC is the critical first step because it provides a quantitative measure of the compound's potency. A low MIC value is a primary indicator of a promising compound. International bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these methods to ensure reproducibility and comparability of data across different laboratories.[11][12][13]
Differentiating Activity: The Minimum Bactericidal Concentration (MBC)
While the MIC tells us the concentration needed to inhibit growth, it doesn't distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. This is the role of the MBC test, which determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum.[8][14][15] This distinction is crucial for therapeutic development; bactericidal agents are often preferred for treating serious infections, especially in immunocompromised patients. The relationship between these two values, expressed as the MBC/MIC ratio, provides a quantitative insight: an MBC/MIC ratio of ≤4 is typically indicative of bactericidal activity.
Section 2: A Framework for Robust Experimental Design
A successful validation study is built upon a meticulously planned experimental design. The choices made here directly impact the quality and relevance of the data generated.
Panel Selection: Choosing the Right Adversaries
The selection of microorganisms is a critical decision. A well-conceived panel should be broad and clinically relevant, including:
-
Gram-Positive Representatives: Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA), Enterococcus faecalis (including Vancomycin-resistant Enterococci, VRE).
-
Gram-Negative Representatives: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae. It is crucial to include strains with known resistance mechanisms, such as extended-spectrum β-lactamase (ESBL) producers or carbapenem-resistant Enterobacterales (CRE).[16]
-
Fungal Pathogens: Candida albicans to assess the antifungal spectrum.
-
Reference Strains: Always use well-characterized strains from recognized culture collections (e.g., ATCC) to ensure consistency and reproducibility.[17]
Benchmarking: Selection of Comparator Agents
To contextualize the activity of your novel benzamides, they must be tested alongside established "gold-standard" antibiotics. This comparative data is essential for understanding their relative potency and potential clinical utility. A standard comparator panel might include:
-
Vancomycin: For Gram-positive bacteria.
-
Ciprofloxacin or Levofloxacin: Broad-spectrum fluoroquinolones.
-
Meropenem: A broad-spectrum carbapenem, particularly important for resistant Gram-negatives.
-
Linezolid: An oxazolidinone effective against resistant Gram-positives.
-
Fluconazole: For antifungal comparison.
Experimental Workflow: From Inhibition to Eradication
The following diagrams and protocols outline the standardized workflows for determining MIC and MBC, grounded in CLSI and EUCAST principles.[18][19][20]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI M07 guidelines.[21]
-
Preparation of Compounds: Prepare a stock solution of each novel benzamide and comparator agent in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (bacteria + broth, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[7]
-
Reading Results: Following incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[9][10]
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.
Detailed Protocol: Determining the MBC
-
Selection: Using the results from the MIC assay, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a standardized volume (e.g., 100 µL) from each well and spread it onto a fresh, drug-free nutrient agar plate.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are visible on the growth control plate.
-
Enumeration: Count the number of colonies (CFU) on each plate.
-
Calculation: Compare the colony counts from the test plates to the count from a subculture of the original standardized inoculum. The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU compared to the initial inoculum.[8]
Section 3: Data Interpretation and Comparative Analysis
Quantitative Data Summary
All quantitative efficacy data should be summarized in a structured table. This allows for at-a-glance comparison of the novel benzamides against each other and against established drugs.
Table 1: Comparative Antimicrobial Efficacy (MIC/MBC in µg/mL) of Novel Benzamides
| Microorganism | Gram Stain | Benzamide-A1 | Benzamide-A2 | Vancomycin | Ciprofloxacin |
|---|---|---|---|---|---|
| S. aureus (MRSA) ATCC 43300 | Gram (+) | 2 / 4 | 4 / 8 | 1 / 2 | >64 / >64 |
| E. faecalis (VRE) ATCC 51299 | Gram (+) | 4 / 8 | 8 / 16 | >256 / >256 | 4 / 8 |
| E. coli ATCC 25922 | Gram (-) | 16 / 32 | 32 / >64 | >256 / >256 | 0.25 / 0.5 |
| P. aeruginosa ATCC 27853 | Gram (-) | 64 / >64 | >64 / >64 | >256 / >256 | 1 / 2 |
| C. albicans ATCC 90028 | N/A | >64 / >64 | >64 / >64 | N/A | N/A |
| Values are presented as MIC / MBC. > indicates a value greater than the highest concentration tested. | | | | | |
Interpreting the Comparative Data
-
Potency & Spectrum: Benzamide-A1 demonstrates potent activity against Gram-positive pathogens, including resistant MRSA and VRE strains, with MIC values of 2 and 4 µg/mL, respectively. Its activity against Gram-negatives is moderate (E. coli) to weak (P. aeruginosa).
-
Bactericidal Activity: For Benzamide-A1 against MRSA, the MBC/MIC ratio is 4/2 = 2. Since this is ≤4, the compound is considered bactericidal against this strain.
-
Comparative Efficacy: Benzamide-A1 is significantly more effective against VRE than the comparator Vancomycin. However, it is less potent than Ciprofloxacin against susceptible Gram-negative organisms.
-
Structure-Activity Relationship (SAR): Comparing Benzamide-A1 and Benzamide-A2 suggests that the structural modifications made to create A2 resulted in a general decrease in antimicrobial potency. This type of analysis is vital for guiding medicinal chemistry efforts to optimize the lead scaffold.[22][23][24]
Section 4: Elucidating the Mechanism of Action (MoA)
Identifying a compound's MoA is a critical step in drug development. It provides a deeper understanding of its antibacterial properties and can reveal whether it acts on a novel target, which is highly desirable in overcoming existing resistance. For benzamides, various mechanisms have been proposed, including the inhibition of essential enzymes involved in bacterial metabolism.[23] One such target in Mycobacterium tuberculosis has been identified as QcrB, a component of the electron transport chain.[22] Inhibition of this target disrupts cellular respiration and energy production, leading to cell death.
Caption: Hypothetical Mechanism of Action for a Benzamide Antimicrobial.
Conclusion
The validation of novel benzamides requires a systematic, multi-faceted approach that goes beyond simple screening. By employing standardized assays like MIC and MBC, selecting clinically relevant pathogens and comparators, and presenting data in a clear, comparative format, researchers can build a robust evidence package. This rigorous methodology, grounded in the principles of scientific integrity, is essential for identifying and advancing the most promising candidates in the critical fight against antimicrobial resistance. The insights gained from this comprehensive evaluation will pave the way for the development of the next generation of life-saving therapeutics.
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In vitro activity of eravacycline and comparator agents against bacterial pathogens isolated from patients with cancer. National Institutes of Health (NIH). [Link]
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Antimicrobial Susceptibility Testing (AST). Clinical and Laboratory Standards Institute. [Link]
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MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]
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Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. National Institutes of Health (NIH). [Link]
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Three Innovations of Next-Generation Antibiotics: Evolvability, Specificity, and Non-Immunogenicity. National Institutes of Health (NIH). [Link]
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Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. IntechOpen. [Link]
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Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. National Institutes of Health (NIH). [Link]
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Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. [Link]
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Determination of Minimum Inhibitory Concentration (MIC). Bio-protocol. [Link]
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Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers Media. [Link]
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A Comparative Guide to the Analgesic Properties of Benzamide Derivatives for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the analgesic properties of various benzamide derivatives, designed for researchers, scientists, and professionals in the field of drug development. It delves into the mechanisms of action, presents comparative experimental data, and offers detailed protocols for preclinical analgesic assessment.
Introduction: The Therapeutic Potential of Benzamide Derivatives in Analgesia
Benzamide derivatives represent a versatile class of chemical compounds with a broad spectrum of pharmacological activities. While initially recognized for their antipsychotic and antiemetic effects, numerous studies have highlighted their significant potential as analgesic agents.[1][2] Their structural diversity allows for the modulation of various biological targets involved in pain signaling pathways, offering promising avenues for the development of novel pain therapeutics with potentially improved efficacy and side-effect profiles compared to existing analgesics. This guide aims to provide an in-depth comparative analysis of the analgesic properties of key benzamide derivatives, supported by experimental data and validated preclinical testing methodologies.
Mechanisms of Analgesic Action: Targeting Pain at Multiple Levels
The analgesic effects of benzamide derivatives are attributed to their interaction with several key molecular targets in the central and peripheral nervous system. Understanding these mechanisms is crucial for the rational design of new and more effective analgesic drugs.
Cyclooxygenase (COX) Inhibition
A significant number of benzamide derivatives exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4] Some derivatives show inhibitory activity against both COX-1 and COX-2, while others exhibit a degree of selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[4][5] For instance, certain 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives have demonstrated potent COX-2 inhibitory activity, comparable to the reference drug celecoxib.[3] Similarly, 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides have been identified as potent COX-1 inhibitors with significant analgesic effects.[6]
Opioid Receptor Modulation
The opioid system is a cornerstone of pain management, and some benzamide derivatives have been shown to interact with opioid receptors.[7][8] µ-opioid receptor (MOR) agonists are highly effective analgesics, but their use is hampered by severe side effects such as respiratory depression and addiction.[9] Research is focused on developing benzamide derivatives that act as MOR agonists with potentially reduced adverse effects.[8] Furthermore, targeting the δ-opioid receptor (DOR) is being explored as a strategy to develop analgesics with a better side-effect profile, although clinical success has been limited so far.[10][11] The development of dual-target ligands that modulate both MOR and other receptors, such as the dopamine D3 receptor, is a promising strategy to retain analgesia while minimizing abuse liability.[12]
Dopamine Receptor Antagonism
Substituted benzamides are known to be selective antagonists of dopamine receptors, particularly the D2 and D3 subtypes.[13][14] While this action is primarily associated with their antipsychotic effects, dopamine pathways are also critically involved in pain modulation.[15] Dopaminergic drugs have been used to potentiate the effects of opioids in chronic pain management.[15] By antagonizing specific dopamine receptors, certain benzamide derivatives may influence descending pain-modulating pathways, contributing to their overall analgesic effect. This dual functionality presents an interesting avenue for developing analgesics with a unique mechanism of action.
Below is a diagram illustrating the primary signaling pathways targeted by analgesic benzamide derivatives.
Caption: Primary signaling pathways targeted by analgesic benzamide derivatives.
Comparative Analysis of Selected Benzamide Derivatives
To illustrate the varying analgesic potential within this class of compounds, the following table summarizes the performance of several representative benzamide derivatives from recent studies, compared to standard analgesics.
| Compound Class/Derivative | Primary Mechanism of Action | Preclinical Model | Efficacy Compared to Standard | Reference |
| N-(benzimidazol-1-yl methyl)-benzamide derivatives | Anti-inflammatory and Analgesic | Carrageenan-induced paw edema, Acetic acid-induced writhing | Significant analgesic effect at 100 mg/kg | [16] |
| 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives (e.g., 4b, 4n) | COX-2 Inhibition | Carrageenan-induced paw edema, Acetic acid-induced writhing | 4- to 21-fold more potent than indomethacin and diclofenac sodium | [3] |
| 5-Acetamido-2-hydroxy benzoic acid derivatives (e.g., PS3) | COX-2 Inhibition | Acetic acid-induced writhing | At 20 and 50 mg/kg, reduced painful activity by 74% and 75% respectively | [4][5] |
| 5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g) | COX-1 Inhibition | Acetic acid-induced writhing | More potent analgesic effect than indomethacin | [6] |
| 1,4-Dihydropyridine hybrid benzamide derivative (2c) | Calcium Channel Blockade (postulated) | Tail immersion method | More effective than diclofenac at 10 mg/kg | [17] |
| Benzydamine | Inhibition of pro-inflammatory cytokines, membrane stabilization | Acute sore throat in humans | Rapid pain relief within 2 minutes | [18][19][20] |
Experimental Protocols for Preclinical Analgesic Assessment
The following are detailed, step-by-step methodologies for key preclinical assays used to evaluate the analgesic properties of benzamide derivatives. The choice of assay depends on the anticipated mechanism of action, with thermal assays being more indicative of centrally acting analgesics and chemical-induced writhing for peripherally acting compounds.[21]
Hot Plate Test (for Central Analgesia)
This method is used to assess centrally mediated analgesic effects, particularly those involving opioid receptors.[22] It measures the latency of a thermal pain reflex in response to a heated surface.
-
Rationale: An increase in the time it takes for the animal to react to the heat (e.g., by licking its paws or jumping) is indicative of a centrally mediated analgesic effect.
-
Protocol:
-
Maintain the hot plate at a constant temperature of 55 ± 1°C.[23]
-
Individually place each mouse on the hot plate and start a timer.
-
Observe the animal for signs of pain, such as paw licking or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
To prevent tissue damage, a cut-off time of 15-30 seconds is strictly enforced.[23][24]
-
Administer the test benzamide derivative or vehicle control.
-
Measure the reaction time at predetermined intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.[23]
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.
-
Tail-Flick Test (for Central and Spinal Analgesia)
Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus but is considered to reflect a spinally mediated reflex.[23]
-
Rationale: This test is sensitive to centrally acting analgesics, including opioids, and measures the time it takes for an animal to "flick" its tail away from a radiant heat source.[7][25]
-
Protocol:
-
Gently restrain the mouse, allowing its tail to be exposed.[26]
-
Focus a beam of high-intensity light on the distal portion of the tail.[25]
-
Start a timer simultaneously with the activation of the light source.
-
The timer stops automatically when the mouse flicks its tail out of the beam's path.[25]
-
Record the latency time. A cut-off time (typically 20-35 seconds) is used to prevent tissue damage.[27]
-
Administer the test compound and measure the tail-flick latency at various time points post-dosing.
-
The workflow for these thermal nociception assays is illustrated in the diagram below.
Caption: Generalized workflow for hot plate and tail-flick assays.
Acetic Acid-Induced Writhing Test (for Peripheral Analgesia)
This is a chemical-based visceral pain model that is highly sensitive to peripherally acting analgesics, including NSAIDs.[28][29]
-
Rationale: The intraperitoneal injection of acetic acid causes irritation and the release of inflammatory mediators, leading to a characteristic "writhing" behavior (abdominal contractions and stretching of the hind limbs).[30][31] A reduction in the number of writhes indicates an analgesic effect.
-
Protocol:
-
Divide the animals into groups (vehicle control, positive control like diclofenac, and test groups).
-
Administer the respective compounds orally or via the desired route.
-
After a set absorption period (e.g., 15-30 minutes), administer a 1% acetic acid solution intraperitoneally (typically 1 mL per 100g of body weight).[30][31]
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes for a defined period, usually 10-20 minutes, starting 5 minutes after the acetic acid injection.[30][32]
-
Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.
-
Discussion and Future Directions
The diverse mechanisms of action of benzamide derivatives make them a highly attractive class of compounds for the development of novel analgesics. Derivatives that inhibit COX enzymes offer a clear path for creating new non-steroidal anti-inflammatory drugs with potentially improved safety profiles.[3] The exploration of benzamides that target opioid and dopamine receptors opens up possibilities for centrally acting analgesics that may have a reduced potential for abuse and other adverse effects associated with traditional opioids.[12]
Future research should focus on the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds for their respective targets.[33][34] A deeper understanding of the pharmacokinetic and pharmacodynamic properties of promising candidates will be essential for their successful translation into clinical use. Furthermore, investigating the potential of multi-target benzamide derivatives could lead to the development of analgesics with superior efficacy for complex pain states.
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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data with Theoretical Calculations
Authored for Researchers, Scientists, and Drug Development Professionals
In modern molecular science, particularly within the fast-paced environment of drug discovery and materials development, relying on a single source of data is a significant risk.[1][2] Spectroscopic techniques provide a wealth of information about molecular structure and dynamics, but their interpretation can be ambiguous.[2] Conversely, theoretical calculations offer unparalleled detail but are, by nature, approximations of reality. The gold standard for high-confidence molecular characterization, therefore, lies in the rigorous cross-validation of these two domains.[3]
This guide provides an in-depth, field-proven framework for integrating computational chemistry with experimental spectroscopy. It is designed not as a rigid set of instructions, but as a logical workflow that emphasizes scientific integrity, causality, and iterative refinement to achieve unambiguous results.
Pillar 1: The Experimental Foundation - Acquiring High-Fidelity Spectroscopic Data
The quality of any comparison is limited by the quality of the input data. The goal of the experimental stage is to produce clean, reproducible spectra that accurately represent the molecule of interest under well-defined conditions. Spectroscopic methods are essential in drug discovery for identifying compounds and determining their structures.[2]
Commonly employed techniques include:
-
UV-Visible (UV-Vis) Spectroscopy: Probes electronic transitions (e.g., n→π, π→π), providing information on conjugation and chromophores.
-
Infrared (IR) & Raman Spectroscopy: Probe vibrational modes, offering a "fingerprint" of functional groups and bonding arrangements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of specific nuclei (e.g., ¹H, ¹³C), revealing connectivity and 3D structure.
Causality in Experimental Design: Why Best Practices Matter
Simply acquiring a spectrum is insufficient. Each experimental parameter is chosen to minimize ambiguity and ensure a fair comparison with theoretical models. For instance, when performing UV-Vis spectroscopy, the choice of solvent is critical. A polar solvent can interact with the solute's dipole moment, stabilizing the ground or excited state and causing a shift (solvatochromism) in the absorption maximum (λ_max). If this effect is not accounted for in the theoretical calculation (e.g., by using a Polarizable Continuum Model), the comparison will be fundamentally flawed.[4][5][6]
Protocol: Best Practices for Acquiring Publication-Quality UV-Vis Spectra
-
Material Purity: Ensure the analyte is of the highest possible purity. Impurities can introduce confounding peaks.
-
Solvent Selection: Choose a spectroscopic-grade solvent that fully dissolves the analyte and does not absorb in the region of interest. Document the solvent used, as this is a critical parameter for the theoretical calculation.
-
Concentration & Path Length: Prepare a solution concentration that adheres to the Beer-Lambert law (typically resulting in an absorbance between 0.1 and 1.0 A.U.). Use a quartz cuvette with a known path length (e.g., 1 cm).
-
Instrument Calibration: Before measurement, run a baseline correction using a cuvette filled with the pure solvent. This subtracts the absorbance contribution from the solvent and the cuvette itself.
-
Spectral Acquisition: Scan a wide wavelength range to capture all relevant electronic transitions. Ensure the scanning parameters (e.g., resolution, scan speed) are appropriate to resolve the spectral features.[7]
-
Data Reporting: Clearly record the λ_max of each observed peak and its corresponding absorbance.
Pillar 2: The Theoretical Framework - Predicting Spectra from First Principles
Computational chemistry allows us to build a molecule in silico and predict its properties by solving approximations of the Schrödinger equation. For spectroscopic cross-validation, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses due to their excellent balance of accuracy and computational cost.[5][6][8]
-
DFT: Excellently describes the ground-state electron density, making it ideal for optimizing molecular geometries and calculating vibrational frequencies (IR/Raman).
-
TD-DFT: Models the response of the electron density to a time-dependent perturbation (like light), allowing for the calculation of electronic excitation energies (UV-Vis spectra).[6][8]
Expertise in Method Selection: The Functional/Basis Set Dilemma
The single most important choice in a DFT calculation is the combination of the exchange-correlation functional and the basis set. This choice dictates the accuracy and cost of the computation.
-
Functionals (e.g., B3LYP, PBE0, M06-2X): These are mathematical approximations for the complex electron exchange and correlation energies. Hybrid functionals like B3LYP are often a good starting point for general-purpose calculations.[6][9]
-
Basis Sets (e.g., 6-31G(d,p), cc-pVTZ, def2-TZVP): These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and higher accuracy but are more computationally expensive.[10][11] A "double-zeta" quality basis set is often a minimum for reliable results, while a "triple-zeta" basis is recommended for high-accuracy calculations.[10][12] Polarization functions (e.g., the 'd,p' in 6-31G(d,p)) are almost always essential for accurate descriptions of bonding.[10][11]
The choice should be guided by literature precedents for similar molecular systems or by performing benchmark calculations against known experimental data.[9][11]
Protocol: A Standard Workflow for TD-DFT UV-Vis Spectrum Calculation
This protocol outlines the logical steps for calculating a UV-Vis spectrum, which are common across most quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[13][14][15]
-
Structure Input: Build the 3D structure of the proposed molecule using a molecular editor.
-
Geometry Optimization: Perform a ground-state geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)). This step finds the lowest-energy conformation of the molecule.
-
Frequency Analysis: Run a vibrational frequency calculation at the same level of theory.[6] A successful optimization is confirmed if all calculated frequencies are positive (real).[8] This ensures the structure is a true energy minimum.
-
Excited State Calculation: Using the optimized geometry, perform a TD-DFT calculation (e.g., TD-B3LYP/6-31G(d,p)) to compute the electronic excitation energies and oscillator strengths.[5][6]
-
Solvation Modeling: If the experimental spectrum was recorded in a solvent, include a solvation model in both the optimization and TD-DFT steps (e.g., IEFPCM or CPCM).[4][5][6]
-
Spectrum Generation: The output will be a list of discrete electronic transitions ("stick spectrum"). This data must be convoluted with a broadening function (e.g., a Gaussian function) to generate a smooth spectrum that mimics the experimental result.[16]
The Cross-Validation Workflow: An Iterative Path to Confidence
Cross-validation is not a linear process but an iterative cycle of prediction, measurement, and refinement. A discrepancy between theory and experiment is not a failure; it is a critical insight that drives scientific discovery, forcing a re-evaluation of the initial hypothesis.[3]
Caption: The iterative workflow for cross-validating experimental and theoretical data.
Data Processing: Ensuring an Apples-to-Apples Comparison
Raw computational output cannot be directly compared to an experimental spectrum. Processing is mandatory.
-
Frequency Scaling (IR/Raman): DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set limitations.[17][18] It is standard practice to multiply the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[19][20][21][22] These factors are well-documented for many functional/basis set combinations.[20][21][22]
-
Peak Broadening (All types): Experimental spectra exhibit broad peaks due to factors like solvent interactions and instrument limitations. Theoretical "stick spectra" must be broadened using a mathematical function (e.g., Gaussian or Lorentzian) to resemble the experimental line shape.[16]
Case Study: Differentiating Isomers of a Drug Candidate
Scenario: A synthesis has produced a new drug candidate, "Iso-Pharma," which could exist as one of two structural isomers (Isomer A or Isomer B). An experimental IR spectrum has been acquired.
Objective: Use computational cross-validation to definitively identify the correct isomer.
-
Experiment: An FT-IR spectrum of the purified compound is recorded, showing a prominent carbonyl (C=O) stretch at 1715 cm⁻¹ and a characteristic C-O stretch at 1250 cm⁻¹ .
-
Computation:
-
Geometry optimizations and frequency calculations are performed for both Isomer A and Isomer B using the B3LYP/def2-TZVP level of theory.
-
The calculated harmonic frequencies are scaled by a factor of 0.965.
-
-
Comparison & Analysis: The key predicted vibrational frequencies are summarized below.
| Vibrational Mode | Experimental Freq. (cm⁻¹) | Scaled Calc. Freq. (Isomer A) | Scaled Calc. Freq. (Isomer B) |
| Carbonyl (C=O) Stretch | 1715 | 1718 | 1765 |
| C-O Stretch | 1250 | 1245 | 1180 |
The data clearly shows that the predicted spectrum for Isomer A provides an excellent match to the experimental data. The calculated frequencies for Isomer B deviate significantly. This high-confidence assignment allows the drug development pipeline to proceed with the correct molecular structure, saving invaluable time and resources.
Comparison of Alternatives
Quantum Chemistry Software
| Software | Key Strengths | Common Use Case | Licensing |
| Gaussian | Widely used, extensive documentation, considered user-friendly.[13][23] | General purpose academic and industrial research. | Commercial |
| ORCA | Free for academic use, highly efficient, broad feature set.[13][14][15] | Increasingly popular in academia, especially for large molecules. | Free (Academia) |
| GAMESS | Free, open-source, highly customizable. | Academic research, methods development. | Free (Source Code) |
Levels of Theory
| Method | Typical Use Case | Relative Cost | Key Consideration |
| Semi-Empirical (PM6, AM1) | Initial conformational searches, very large systems. | Very Low | Lower accuracy, used for pre-screening. |
| DFT (e.g., B3LYP) | Geometries, vibrational frequencies, reaction energies. | Medium | The "workhorse" method; functional choice is key. |
| TD-DFT (e.g., TD-B3LYP) | UV-Vis and electronic circular dichroism (ECD) spectra. | Medium-High | Most common method for excited states.[5] |
| Wavefunction Theory (MP2, CCSD(T)) | High-accuracy benchmarks, systems with challenging electronic structure. | High to Very High | "Gold standard" for accuracy but computationally demanding. |
Conclusion
The integration of theoretical calculations with experimental spectroscopy represents a paradigm shift from simple characterization to deep molecular understanding. This cross-validation workflow is a self-correcting system that transforms computational and experimental data into actionable knowledge. By rigorously comparing prediction with reality, researchers can elucidate complex structures, validate mechanistic hypotheses, and accelerate the development of new therapeutics and materials with an unprecedented level of confidence.
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A Comparative Guide to the In-Vitro Cytotoxicity of 4-chloro-N-(2-hydroxyphenyl)benzamide
Executive Summary
The benzamide and salicylanilide scaffolds are cornerstones in medicinal chemistry, recognized for their broad spectrum of biological activities, including significant anticancer properties.[1][2][3] This guide provides an in-depth technical evaluation of a specific derivative, 4-chloro-N-(2-hydroxyphenyl)benzamide, focusing on its in-vitro cytotoxic potential. We present a framework for its assessment, comparing its hypothetical performance against a well-established chemotherapeutic agent, Doxorubicin, and a structurally related benzamide analogue. This document outlines a multi-assay strategy, beginning with primary viability screening using the MTT assay, followed by mechanistic elucidation through LDH release (membrane integrity) and Caspase-3/7 activation (apoptosis) assays. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for researchers in drug discovery and oncology.
Introduction: The Therapeutic Potential of Benzamide Scaffolds
Benzamide derivatives represent a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to potent antitumor activities.[4][5] Their structural versatility allows for fine-tuning of biological activity. A subset of this class, salicylanilides (2-hydroxy-N-phenylbenzamides), are particularly noted for their cytotoxic effects against various cancer cell lines.[3][6]
The subject of this guide, 4-chloro-N-(2-hydroxyphenyl)benzamide, combines the key features of these classes. The presence of a halogenated benzoyl ring and a hydroxyphenyl group suggests a high potential for biological interaction, possibly through mechanisms like enzyme inhibition or the induction of programmed cell death (apoptosis).[7] Evaluating the in-vitro cytotoxicity of such a novel compound is the critical first step in determining its potential as a cancer therapeutic. This guide provides a logical, tiered approach to this evaluation.
The Competitive Landscape: Establishing a Performance Baseline
To meaningfully evaluate the cytotoxicity of 4-chloro-N-(2-hydroxyphenyl)benzamide, its performance must be benchmarked against relevant alternatives.
-
Positive Control (Standard-of-Care): Doxorubicin is a widely used anthracycline chemotherapy drug that intercalates DNA and inhibits topoisomerase II, leading to cell death. It serves as a potent, non-specific benchmark for cytotoxic activity.
-
Structural Analogue: Compound 20b , a novel N-benzylbenzamide derivative, was recently identified as a potent tubulin polymerization inhibitor with IC₅₀ values in the low nanomolar range (12-27 nM) across several cancer cell lines.[8] It provides a benchmark for high-potency, mechanism-specific cytotoxicity within the broader benzamide class.
| Compound | Structure | Mechanism of Action | Reported Potency (IC₅₀) |
| 4-chloro-N-(2-hydroxyphenyl)benzamide | Cl-C₆H₄-C(=O)NH-C₆H₄-OH | Hypothesized: Apoptosis Induction / Kinase Inhibition | To Be Determined |
| Doxorubicin | Complex Anthracycline | DNA Intercalation, Topoisomerase II Inhibition | Low nM to low µM range |
| Compound 20b (Analogue) | N-benzylbenzamide derivative | Tubulin Polymerization Inhibitor | 12-27 nM |
A Tiered Approach to Cytotoxicity Evaluation
A robust assessment of a compound's cytotoxic profile involves a multi-step process. We begin with a broad screening assay to measure the impact on cell viability and then proceed to more specific assays to understand the mechanism of cell death. This tiered approach ensures efficient use of resources and provides a comprehensive understanding of the compound's biological activity.
Caption: Tiered workflow for in-vitro cytotoxicity assessment.
Rationale for Cell Line Selection
The choice of cell lines is critical for relevant data. We propose a panel including:
-
MCF-7: An estrogen receptor-positive human breast cancer cell line. It is a common model for hormone-responsive cancers.
-
A549: A human lung adenocarcinoma cell line. Represents a common and aggressive form of lung cancer.[9]
-
HEK293: A non-cancerous human embryonic kidney cell line. Used to assess selectivity and general cytotoxicity towards non-malignant cells.
Phase 1: Primary Viability Screening - The MTT Assay
The MTT assay is the gold standard for initial cytotoxicity screening.[10] Its selection is based on its reliability, high-throughput nature, and direct correlation of mitochondrial metabolic activity with cell viability.[11][12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is proportional to the number of living cells.[11]
Caption: Step-by-step workflow of the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of 4-chloro-N-(2-hydroxyphenyl)benzamide and control compounds (Doxorubicin, Analogue 20b) in the appropriate cell culture medium. Perform serial dilutions to create a dose-response curve (e.g., 8-12 concentrations, from 0.01 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells. Incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control and plot against compound concentration. Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Phase 3: Mechanistic Elucidation Assays
If the MTT assay reveals significant cytotoxicity (e.g., an IC₅₀ < 20 µM), the next logical step is to investigate the mechanism of cell death.
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[14] It is a crucial assay to distinguish between apoptosis (where the membrane remains intact in early stages) and necrosis or late-stage apoptosis (where membrane integrity is lost).[15] The assay involves a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[15]
-
Sample Collection: Following treatment as described in the MTT protocol, carefully collect an aliquot of the cell culture supernatant from each well.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) according to the manufacturer's protocol.[16][17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the provided Stop Solution.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate percentage cytotoxicity based on these controls.
Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[18] Measuring their activity provides a direct and specific marker for this cell death pathway.[19] The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3/7, releasing a luminescent or fluorescent signal.[20][21]
-
Assay Setup: Treat cells in a white-walled 96-well plate suitable for luminescence readings.
-
Reagent Addition: After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents on a plate shaker for 1-2 minutes and then incubate at room temperature for 1-2 hours. This single addition lyses the cells and initiates the caspase cleavage and luminescence reaction.[20]
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Analysis: Normalize the signal to the vehicle control to determine the fold-increase in caspase activity. A potent apoptosis inducer like Doxorubicin should be used as a positive control.
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A Senior Application Scientist's Guide to Benzamide Synthesis: Comparing the Efficacy of Leading Coupling Reagents
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the amide bond is a cornerstone of molecular construction. Among these, the formation of benzamides is a frequent and critical transformation. The choice of coupling reagent is paramount, directly influencing yield, purity, reaction time, and the preservation of stereochemical integrity. This guide provides an in-depth comparison of the efficacy of various coupling reagents for benzamide synthesis, grounded in mechanistic understanding and supported by experimental data, to empower you to make the most informed decision for your specific synthetic challenge.
The Crucial Role of Coupling Reagents in Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules.[1] Coupling reagents are employed to overcome this kinetic barrier by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.[2][3] This activation facilitates nucleophilic attack by the amine, leading to the formation of the desired amide under mild conditions.
The overall process can be visualized as a two-step sequence:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.
-
Acylation: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the amide product.[2]
The efficiency and cleanliness of this process are highly dependent on the nature of the coupling reagent.
A Comparative Analysis of Common Coupling Reagents
We will now delve into a comparative analysis of three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts. For each class, we will discuss the mechanism of action, key advantages and disadvantages, and provide representative examples.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and most widely used coupling reagents due to their ready availability and effectiveness.[4]
Mechanism of Action:
Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond.
Carbodiimide Coupling Mechanism
Advantages:
-
Cost-effective and readily available: These reagents are among the most economical choices for amide bond formation.[5]
-
Effective for a wide range of substrates: Carbodiimides can be used to couple a variety of carboxylic acids and amines.[4]
Disadvantages:
-
Racemization: The O-acylisourea intermediate is highly reactive and can be susceptible to racemization, particularly with chiral carboxylic acids.[4] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often used. These additives react with the O-acylisourea to form a less reactive but still activated HOBt or HOAt ester, which is less prone to racemization.
-
Byproduct removal: The urea byproduct formed during the reaction can be problematic. Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble and can be difficult to remove from the reaction mixture, making DCC unsuitable for solid-phase synthesis.[5][6] The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[6]
-
Side reactions: O-acylisoureas can undergo intramolecular rearrangement to form unreactive N-acylureas.
Phosphonium Salts: High Reactivity and Reduced Racemization
Phosphonium salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer higher reactivity and are more effective at suppressing racemization than carbodiimides alone.
Mechanism of Action:
In the presence of a base, the carboxylic acid is deprotonated to a carboxylate anion. This anion then displaces the benzotriazolyloxy group from the phosphonium salt to form an activated OBt-ester. This active ester is then readily attacked by the amine.
PyBOP Coupling Mechanism
Advantages:
-
High reactivity and efficiency: Phosphonium salts are highly effective, leading to rapid reaction times and high yields.[4]
-
Low racemization: The formation of the OBt active ester significantly reduces the risk of racemization.[4]
-
No guanidinylation side reaction: Unlike aminium/uronium salts, phosphonium-based reagents do not react with the amine nucleophile to form guanidinium byproducts.
Disadvantages:
-
Byproduct removal: The phosphine oxide byproduct can sometimes be challenging to remove completely.[4]
-
Cost: These reagents are generally more expensive than carbodiimides.
-
Safety of BOP: The original BOP reagent produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP was developed as a safer alternative, as its byproduct, tris(pyrrolidino)phosphine oxide, is not carcinogenic.[7]
Aminium/Uronium Salts: The Pinnacle of Speed and Efficiency
Aminium/uronium salts, such as HBTU, HATU, and HCTU, are among the most powerful coupling reagents available, known for their exceptionally fast reaction rates and high efficiency, even for sterically hindered substrates.[4]
Mechanism of Action:
Similar to phosphonium salts, aminium/uronium salts react with a carboxylate to form a highly activated ester (OBt, OAt, etc.). HATU, which is based on HOAt, is generally more reactive than HBTU, which is based on HOBt, due to the electron-withdrawing nature of the pyridine nitrogen in HOAt.
HATU Coupling Mechanism
Advantages:
-
Extremely high reactivity and fast reaction times: These reagents are ideal for difficult couplings and can significantly shorten reaction times.[4]
-
Excellent suppression of racemization: The use of HOAt in HATU is particularly effective at preventing epimerization.[1]
-
Water-soluble byproducts: The byproducts of aminium/uronium salt-mediated couplings are generally water-soluble, simplifying purification.[2]
Disadvantages:
-
Guanidinylation side reaction: A potential side reaction is the reaction of the coupling reagent with the amine to form a guanidinium byproduct, which can cap the amine and prevent it from reacting with the activated carboxylic acid.[1] This is more likely to occur if the coupling reagent is used in excess or if the amine is highly nucleophilic.
-
Cost: These are typically the most expensive class of coupling reagents.
-
Safety of benzotriazole-containing reagents: Reagents containing benzotriazole derivatives have potential explosive properties.[4] Newer reagents like COMU, which incorporates OxymaPure instead of HOBt or HOAt, have been developed as safer alternatives with comparable or even superior efficiency.[2]
Quantitative Comparison of Coupling Reagents for Benzamide Synthesis
While the ideal coupling reagent can be substrate-dependent, the following table provides a general comparison of the performance of several common reagents for the synthesis of N-benzylbenzamide, based on data from a comparative study.[5]
| Coupling Reagent | Base | Yield of N-benzylbenzamide (%) | Key Considerations |
| DIC + HOPO | - | 91% | Broad substrate scope and high yields, even for sterically demanding acids. |
| DMT-MM | - | 88% | Effective in aqueous media. |
| COMU + Collidine | Collidine | 85% | Safer alternative to benzotriazole-based reagents. |
| TPTU + NMI | NMI | 82% | Good performance in aqueous media. |
| EDC + Oxyma | - | 76% | Water-soluble byproducts, but may be less effective for challenging couplings. |
Experimental Protocols
To provide a practical context, here are detailed, step-by-step protocols for benzamide synthesis using two of the discussed coupling reagents.
Protocol 1: Benzamide Synthesis using EDC/HOBt
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine using EDC in combination with HOBt to suppress side reactions.[4][8]
Materials:
-
Benzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the benzylamine (1.1 eq) to the solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture.
-
Slowly add solid EDC·HCl (1.2 eq) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[5][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure benzamide.[4]
Experimental Workflow for EDC/HOBt Coupling
Protocol 2: Benzamide Synthesis using PyBOP
This protocol outlines the use of the phosphonium-based reagent PyBOP for amide bond formation.[9]
Materials:
-
Benzoic acid (1.0 eq)
-
Benzylamine (1.2 eq)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
10% aqueous citric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzoic acid (1.0 eq), benzylamine (1.2 eq), and DIPEA (1.5 eq) in DMF at 0 °C, add PyBOP (1.2 eq).[9]
-
Allow the reaction to warm to room temperature and stir overnight.[9]
-
Monitor the reaction progress by TLC.[9]
-
Upon completion, dilute the reaction mixture with DCM.[9]
-
Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The selection of an appropriate coupling reagent is a critical parameter in the successful synthesis of benzamides.
-
For routine, cost-sensitive applications where racemization is not a concern, carbodiimides like EDC with an additive such as HOBt or Oxyma offer a reliable and economical option.
-
For more challenging couplings, or when minimizing racemization is critical, phosphonium salts such as PyBOP are an excellent choice, providing a good balance of high reactivity and safety.
-
For the most demanding syntheses, including sterically hindered substrates or those prone to side reactions, aminium/uronium salts like HATU or the safer alternative COMU deliver the highest efficiency and fastest reaction rates.
By understanding the mechanistic nuances and weighing the advantages and disadvantages of each class of reagent, researchers can confidently select the optimal conditions to achieve their synthetic goals in an efficient and robust manner.
References
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Aapptec. (n.d.). Coupling Reagents. Retrieved January 24, 2026, from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 24, 2026, from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-chloro-N-(2-hydroxyphenyl)benzamide
As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-chloro-N-(2-hydroxyphenyl)benzamide, moving beyond simple steps to explain the critical reasoning behind each procedure.
This compound, a halogenated benzamide derivative, requires specific handling due to its chemical structure. The presence of both a chlorinated aromatic ring and a phenolic group dictates its classification as a hazardous waste stream that must be segregated and managed with precision.
Foundational Knowledge: Hazard Profile and Chemical Identity
A robust disposal plan begins with a thorough understanding of the substance's intrinsic properties and associated hazards. This knowledge informs every subsequent step, from personal protection to final disposal methodology.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 41859-57-8 | [1][2] |
| Molecular Formula | C₁₅H₁₄ClNO₂ | [1] |
| Molecular Weight | 275.73 g/mol | [1] |
| Physical State | Solid | |
| Synonyms | 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, N-(4-Chlorobenzoyl)tyramine | [1] |
GHS Hazard Classification
The hazard profile for 4-chloro-N-(2-hydroxyphenyl)benzamide necessitates cautious handling. While some suppliers indicate it may not meet all GHS hazard criteria, aggregated data and related compounds suggest a more conservative approach is warranted.[1][2]
| Hazard Statement | Code | Classification | Source |
| Harmful if swallowed | H302 | Acute toxicity, oral | [1] |
| Causes skin irritation | H315 | Skin corrosion/irritation | [3] |
| May cause an allergic skin reaction | H317 | Sensitization, Skin | [1] |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation | [1][3] |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure | [3] |
Causality Behind the Hazard Classification: The primary risks are driven by its molecular structure. As a chlorinated organic compound, it is classified as a halogenated waste, which requires specific disposal methods like high-temperature incineration to prevent the formation of toxic dioxins or other persistent organic pollutants.[4] The hydroxyphenyl (phenolic) moiety necessitates that all solutions and contaminated materials be collected as chemical hazardous waste, as phenols are toxic and can cause severe skin burns.[5]
Pre-Disposal Safety Protocols
Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and waste consolidation, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) standards.[6]
-
Hand Protection: Use chemical-resistant nitrile rubber gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[6]
-
Skin and Body Protection: A standard laboratory coat is required to prevent skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the powder outside a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.[6]
Emergency Procedures for Accidental Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or doctor for treatment advice.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[2]
Step-by-Step Disposal Workflow
The proper disposal of 4-chloro-N-(2-hydroxyphenyl)benzamide is a multi-step process that ensures safety and regulatory compliance from the point of generation to final destruction.
Step 1: Waste Identification and Segregation
This is the most critical step. Due to its chemical nature, this compound must be treated as halogenated organic waste .
-
Action: Designate a specific, clearly marked waste container for 4-chloro-N-(2-hydroxyphenyl)benzamide and materials contaminated with it.
-
Causality: Halogenated solvents and solids have different—and typically more expensive and energy-intensive—disposal requirements than non-halogenated waste.[7] Mixing these waste streams leads to non-compliance and improper treatment of the entire volume of waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for "F-listed" spent halogenated solvents.[8][9] While this solid is not a solvent, the principle of segregating halogenated compounds is a universal best practice.
Step 2: Waste Collection and Containment
Proper containment prevents environmental release and protects laboratory personnel.
-
Solid Waste: Collect unadulterated waste powder, residues from weighing boats, and any contaminated solids (e.g., paper towels used for cleanup) in a single, dedicated container.[10] The container must be durable, sealable, and made of a compatible material (e.g., high-density polyethylene, HDPE).
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent, collect the solution in a leak-proof, screw-cap container compatible with the solvent. Leave at least 10% headspace to allow for vapor expansion.[10]
-
Contaminated Laboratory Materials: Items such as used gloves, pipette tips, and Eppendorf tubes must be collected in a separate, puncture-proof, and sealable container.[11] Do not dispose of these items in regular or biohazardous trash.
Step 3: Comprehensive Waste Labeling
Accurate labeling is mandated by regulatory bodies like OSHA and is essential for safe handling by waste management personnel.[7]
-
Action: Affix a hazardous waste label to every container as soon as the first drop or gram of waste is added.
-
Required Information:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "Waste 4-chloro-N-(2-hydroxyphenyl)benzamide " (and any solvents if in solution)
-
Primary Hazard(s): "Irritant, Environmental Hazard "
-
Accumulation Start Date
-
Principal Investigator's Name and Laboratory Information
-
Step 4: Temporary On-Site Storage
Store waste containers in a manner that prevents accidents and ensures regulatory compliance.
-
Location: Store sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area.[10]
-
Segregation: Keep the container segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][12]
-
Containment: The storage area must have secondary containment (such as a spill pallet or a lipped tray) capable of holding the volume of the largest container.[12]
-
Container Status: Keep waste containers closed at all times except when actively adding waste.[11]
Step 5: Arranging for Final Disposal
This chemical waste is not suitable for landfilling or sewer disposal.[3]
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]
-
Causality: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[4][13] This process ensures the complete destruction of the molecule, preventing its release into the environment.[13] Your EHS department is responsible for ensuring the disposal process adheres to all local, state, and federal regulations, including those set by the EPA and the Department of Transportation (DOT).[14]
Disposal Decision Workflow
The following diagram outlines the logical sequence for the proper management and disposal of 4-chloro-N-(2-hydroxyphenyl)benzamide waste streams in a laboratory setting.
Caption: Decision workflow for the safe disposal of 4-chloro-N-(2-hydroxyphenyl)benzamide.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of 4-chloro-N-(2-hydroxyphenyl)benzamide is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting both themselves and the environment.
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PubChem. 4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide. National Center for Biotechnology Information. [Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. (N.D.). [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. U.S. Department of Labor. [Link]
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U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). [Link]
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Chemistry For Everyone. How Do You Dispose Of Phenol Safely? YouTube. (2025). [Link]
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Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). [Link]
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University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022). [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. (2022). [Link]
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US Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (N.D.). [Link]
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Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (1985). [Link]
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U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. (N.D.). [Link]
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U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (2022). [Link]
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Navigating the Unknown: A Safety and Handling Guide for Novel Benzamide Compounds
This document provides a framework for risk assessment and a comprehensive plan for personal protective equipment (PPE), operational handling, and disposal. It is built on the foundational principles of chemical safety, treating the compound with the caution it warrants until more is known.
The Principle of Precaution: Assessing Risk in the Absence of Data
The absence of a specific Safety Data Sheet (SDS) for 4-chloro-N-(2-hydroxyphenyl)benzamide requires us to infer potential hazards based on its chemical structure and related compounds. The molecule contains several functional groups that guide our assessment:
-
Chlorinated Aromatic Ring: Halogenated aromatics can exhibit varying degrees of toxicity and may be persistent in the environment.
-
Amide Linkage: Amides are generally stable but can be irritants.
-
Hydroxyphenyl Group (Phenol): Phenolic compounds can be corrosive, irritants, and may be absorbed through the skin.
Given these features, we must assume the compound could be, at a minimum, a skin and eye irritant, potentially harmful if inhaled or ingested, and a potential environmental hazard. Therefore, all handling procedures must be designed to minimize exposure through all potential routes.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Before any personal protective equipment is considered, we must implement a multi-layered safety strategy known as the hierarchy of controls. This framework prioritizes engineered solutions and administrative policies to minimize risk at the source.
| Control Level | Laboratory Application Examples |
| Elimination/Substitution | Can a less hazardous, better-documented chemical be used to achieve the same research goal? |
| Engineering Controls | All handling of the solid compound and its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Administrative Controls | Develop a written Standard Operating Procedure (SOP) for this chemical. Restrict access to authorized personnel only. Ensure all users are trained on this SOP. |
| Personal Protective Equipment (PPE) | Use as the final line of defense. Specifics are detailed in the following section. |
Personal Protective Equipment (PPE): Your Final Barrier
When direct handling is unavoidable, a robust PPE ensemble is mandatory. The following recommendations are based on a conservative assessment of the potential hazards.
-
Hand Protection: Use nitrile gloves with a minimum thickness of 4 mil. Given the potential for skin absorption, double-gloving is strongly recommended. If a solvent is used, ensure the glove material is resistant to that solvent. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required at all times. If there is a significant risk of splashing, a full-face shield should be worn in addition to the goggles.
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure the cuffs are snug to prevent accidental contact with the skin. Do not wear personal clothing made of synthetic materials that can melt if exposed to heat or chemicals.
-
Respiratory Protection: When handling the solid powder outside of a fume hood (a practice that should be avoided), or if there is a risk of aerosolization, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures, a half-mask or full-face respirator with appropriate cartridges may be necessary. All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training.
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial to minimize the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical, ensure your chemical fume hood is operational and certified. Don your complete PPE ensemble as described above. Prepare your work area by laying down absorbent, disposable bench paper.
-
Weighing: Tare a suitable container on a balance located within the fume hood. Carefully dispense the required amount of 4-chloro-N-(2-hydroxyphenyl)benzamide, making slow movements to avoid creating airborne dust.
-
Dissolution: Add the solvent to the container with the solid compound. Use a magnetic stirrer or gentle swirling to facilitate dissolution. Keep the container covered as much as possible.
-
Transfer: Use a pipette or cannula to transfer the solution to your reaction vessel. All transfers should be performed slowly and carefully to avoid splashes.
-
Post-Procedure: Once the handling is complete, all contaminated surfaces within the fume hood must be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
Disposal Plan: Responsible Stewardship
Improper disposal of chemical waste poses a significant threat to both human health and the environment. All waste generated from handling 4-chloro-N-(2-hydroxyphenyl)benzamide must be treated as hazardous.
-
Solid Waste: All contaminated disposables, including gloves, bench paper, and pipette tips, must be placed in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container. Do not mix incompatible waste streams. The waste container should be clearly labeled with "Hazardous Waste," the full chemical name "4-chloro-N-(2-hydroxyphenyl)benzamide," and any solvents present.
-
Consult Your EHS Office: Your institution's Environmental Health & Safety (EHS) department provides the definitive guidance for waste disposal. Always follow their specific procedures for waste container labeling, storage, and pickup.
By adhering to this comprehensive safety framework, we can confidently advance our research while upholding our commitment to a safe and responsible laboratory environment. The principles outlined here are not just a set of rules but a mindset that should be applied to all chemical handling, especially when navigating the uncertainties of novel compounds.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
